Trisulfo-Cy3-Alkyne
Beschreibung
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Eigenschaften
IUPAC Name |
2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEADRQSXKLRTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Trisulfo-Cy3-Alkyne for Researchers and Drug Development Professionals
Introduction: Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family.[1][2][3][4] Its core utility lies in its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][5][6] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and a visualization of the underlying chemical principles and experimental workflows.
Core Properties and Data Presentation
This compound is characterized by its bright fluorescence and excellent water solubility, conferred by the three sulfonate groups. These properties make it an ideal candidate for labeling biological molecules in aqueous environments with minimal perturbation.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C35H41N3Na2O10S3 | [2] |
| Molecular Weight | 805.9 g/mol | [2][7] |
| CAS Number | 1895849-34-9 | [1][2] |
| Excitation Maximum (λex) | ~550-555 nm | [2][8] |
| Emission Maximum (λem) | ~570 nm | [2][8] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][7][8] |
| Fluorescence Quantum Yield | ~0.31 | [8] |
| Solubility | Water, DMSO, DMF | [2] |
| Purity (HPLC) | ≥ 95% | [5] |
Mechanism of Action: The Click Chemistry Reaction
The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on a target biomolecule.[5][6] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1]
Experimental Protocols
The following are detailed methodologies for labeling proteins and oligonucleotides with this compound using the CuAAC reaction. These protocols are starting points and may require optimization for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate
This protocol outlines the steps for labeling a protein population in a cell lysate where an azide-containing amino acid analogue has been metabolically incorporated.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound
-
100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water
-
20 mM Copper(II) Sulfate (CuSO4) in water
-
Freshly prepared 300 mM Sodium Ascorbate (B8700270) in water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for preparing this compound stock)
-
1.5 mL microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO or water. Store at -20°C, protected from light.
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 2.5 mM this compound solution (final concentration ~250 µM)
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the mixture briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Protein Precipitation (to remove unreacted dye):
-
Add 600 µL of ice-cold methanol to the reaction mixture.
-
Vortex briefly and centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.
-
Carefully remove and discard the supernatant.
-
Resuspend the pellet in 450 µL of ice-cold methanol and repeat the centrifugation.
-
Remove the supernatant and allow the protein pellet to air-dry for at least 15 minutes.
-
-
The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of a synthesized oligonucleotide containing a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing fluorescent dye (for comparison, though the protocol is for alkyne-oligo and azide-dye, the reverse is analogous with this compound)
-
This compound
-
10 mM Copper(II)-TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) complex in 55% DMSO
-
5 mM Ascorbic Acid in water (freshly prepared)
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0
-
DMSO
-
Acetone (B3395972) with 3% lithium perchlorate
-
Pressure-tight vial
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial to a concentration of 20-200 µM.
-
Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the this compound stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex the mixture.
-
Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone containing 3% lithium perchlorate.
-
Mix thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Discard the supernatant and wash the pellet with 1 mL of acetone.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
The labeled oligonucleotide can be further purified by HPLC or PAGE.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for metabolic labeling of cellular proteins with an azide-containing amino acid followed by fluorescent detection using this compound.
Applications in Research and Drug Development
The versatility of this compound and the click chemistry platform enables a wide range of applications:
-
Proteomics: Identification and quantification of newly synthesized proteins.
-
Glycobiology: Labeling and imaging of glycans in cells and organisms.
-
Nucleic Acid Research: Fluorescent labeling of DNA and RNA for applications such as FISH (Fluorescence In Situ Hybridization) and microarray analysis.[1]
-
High-Throughput Screening: Development of fluorescent assays for drug discovery.
-
Cellular Imaging: Visualization of the localization and trafficking of biomolecules in living and fixed cells.[5][9]
-
Drug Delivery: Tracking of drug-delivery vehicles and their payloads.[9]
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, photostability, and reactivity in the copper(I)-catalyzed azide-alkyne cycloaddition reaction make it an invaluable reagent for researchers in molecular biology, cell biology, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this fluorescent probe in a variety of experimental contexts.
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tenovapharma.com [tenovapharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Cy3 alkyne | BroadPharm [broadpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Structure, Properties, and Applications in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in labeling and visualizing biomolecules. This guide is intended to equip researchers with the necessary information to effectively integrate this compound into their experimental workflows.
Core Concepts: Chemical Structure and Physicochemical Properties
This compound is a member of the cyanine (B1664457) dye family, renowned for their brightness and photostability.[1][2] The "Trisulfo" designation indicates the presence of three sulfonate groups, which confer excellent water solubility to the molecule, a critical feature for biological applications.[2] The "Cy3" core is a polymethine dye that absorbs light in the green-yellow region of the spectrum and emits in the orange-red region.[1][3] Finally, the terminal "Alkyne" group is a bioorthogonal handle that allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ | [2] |
| Molecular Weight | 805.9 g/mol | [2][5] |
| CAS Number | 1895849-34-9 | [1][2] |
| Excitation Maximum (λex) | ~550 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][5] |
| Solubility | Water, DMSO, DMF | [2] |
| Appearance | Red solid | |
| Storage Conditions | -20°C, protected from light | [6] |
Experimental Protocols: Harnessing the Power of Click Chemistry
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules through CuAAC. This reaction is highly specific and efficient, proceeding readily in aqueous buffers with high yields and creating a stable triazole linkage.[4][7][8]
General Protocol for Labeling Azide-Modified Proteins in Solution
This protocol provides a general framework for the fluorescent labeling of a purified protein that has been modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO or DMF
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with the this compound stock solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.
-
Prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst solution to the protein-dye mixture to a final copper concentration of 1-2 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and 550 nm (for Cy3).
-
Protocol for Metabolic Labeling and Imaging of Cellular Glycans
This protocol outlines a workflow for the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Azide-modified sugar analog (e.g., N-azidoacetylmannosamine, ManNAz)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with the azide-modified sugar analog (e.g., 25-50 µM ManNAz) and incubate for 24-48 hours to allow for metabolic incorporation into cellular glycans.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Labeling:
-
Prepare the click reaction cocktail. For a 1 mL final volume, combine:
-
10 µL of 10 mM this compound in DMSO
-
20 µL of 100 mM CuSO₄
-
100 µL of 500 mM THPTA
-
870 µL of PBS
-
-
Immediately before use, add 20 µL of 1 M sodium ascorbate to the cocktail and mix gently.
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with wash buffer.
-
Counterstain the nuclei with DAPI in the mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.
-
Visualizing Biological Processes and Pathways
This compound is a powerful tool for visualizing a wide range of biological processes. By metabolically incorporating azide-containing building blocks into macromolecules, researchers can track their synthesis, localization, and turnover.
Experimental Workflow for Metabolic Labeling and Visualization
The following diagram illustrates a typical experimental workflow for the metabolic labeling of a biomolecule of interest with an azide-containing precursor, followed by fluorescent detection using this compound.
Caption: Experimental workflow for metabolic labeling and visualization.
Visualizing a Hypothetical Signaling Pathway
This compound can be used to track specific components within a signaling pathway. For instance, if a key protein in a pathway can be metabolically labeled with an azide-containing amino acid, its localization and trafficking in response to a signal can be visualized. The following diagram illustrates a hypothetical scenario where a receptor, upon ligand binding, internalizes and translocates to an endosomal compartment. This process could be visualized by labeling the receptor with this compound.
Caption: Visualization of receptor internalization and trafficking.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of research applications. Its excellent water solubility, bright fluorescence, and bioorthogonal reactivity make it an ideal choice for researchers in cell biology, biochemistry, and drug development. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. cenmed.com [cenmed.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Core Mechanism of Action of Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for the specific labeling of biomolecules in aqueous environments.[1][2] As a member of the cyanine (B1664457) dye family, it exhibits bright fluorescence, making it an invaluable tool in various biological and biomedical research applications.[1][2][3] This guide provides a detailed overview of its core mechanism of action, experimental protocols, and key data, serving as a comprehensive resource for professionals in the field.
The primary utility of this compound lies in its terminal alkyne group, which enables its participation in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4][5] This reaction allows for the precise and efficient covalent labeling of azide-modified molecules, such as proteins, nucleic acids, and other biomolecules, with the fluorescent Cy3 dye.[4][6][7] The high efficiency and specificity of this reaction, which can be performed under biocompatible conditions, make this compound a powerful tool for in vitro and in vivo studies.[6][8]
Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The fundamental mechanism of action of this compound is its participation in the CuAAC reaction. This reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized target molecule.[4][9] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[8]
The key steps of the CuAAC mechanism are as follows:
-
Formation of Copper(I) Catalyst: The reaction is typically initiated with a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) catalyst in situ.
-
Activation of the Alkyne: The copper(I) catalyst coordinates with the terminal alkyne of this compound, increasing its acidity and making it more susceptible to nucleophilic attack.
-
Cycloaddition: The azide-modified target molecule then reacts with the activated alkyne-copper complex in a [3+2] cycloaddition fashion.
-
Formation of the Triazole Ring: This concerted reaction leads to the formation of a stable, five-membered triazole ring, covalently linking the Trisulfo-Cy3 dye to the target molecule.
-
Catalyst Regeneration: The copper(I) catalyst is regenerated at the end of the catalytic cycle, allowing for efficient labeling even at low catalyst concentrations.
The bioorthogonal nature of this reaction is a significant advantage; the alkyne and azide (B81097) functional groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes.[6][8]
Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and comparison with other fluorophores.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-555 nm | [6][10] |
| Emission Maximum (λem) | ~570 nm | [6][10] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10][11] |
| Molecular Weight | ~805.9 g/mol | [11] |
| Solubility | Water, DMSO, DMF | [10] |
| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to pH 10 | [10] |
Experimental Protocols
This section provides a general protocol for the labeling of an azide-modified protein with this compound. The specific concentrations and incubation times may need to be optimized for different target molecules and experimental setups.
Materials
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azide-containing compounds.
-
This compound
-
Dimethylsulfoxide (DMSO) or water for stock solution preparation
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Size-exclusion chromatography column or dialysis tubing for purification
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in water or DMSO.
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 5-20 fold) over the protein is typically recommended.
-
Add the THPTA ligand to the copper(II) sulfate solution and pre-mix. This ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.
-
Add the copper(II) sulfate/THPTA solution to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
For size-exclusion chromatography, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled protein.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a suitable buffer.
-
-
Analysis:
-
Confirm the successful labeling of the target protein by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance spectrum of the purified protein.
-
Figure 2. General Experimental Workflow for Biomolecule Labeling.
Conclusion
This compound is a versatile and powerful fluorescent probe for the targeted labeling of biomolecules. Its core mechanism of action, the copper-catalyzed azide-alkyne cycloaddition, provides a highly specific and efficient method for covalent modification. The high water solubility and favorable photophysical properties of the Trisulfo-Cy3 moiety make it an excellent choice for a wide range of applications in molecular biology, drug development, and cellular imaging. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. eurjchem.com [eurjchem.com]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tenovapharma.com [tenovapharma.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. cenmed.com [cenmed.com]
A Deep Dive into Trisulfo-Cy3-Alkyne: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Trisulfo-Cy3-Alkyne has emerged as a powerful tool for fluorescently labeling and visualizing biomolecules. This water-soluble cyanine (B1664457) dye, featuring a terminal alkyne group, is instrumental in highly specific and efficient bioconjugation reactions through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This in-depth technical guide explores the core photophysical properties of this compound, provides detailed experimental protocols for its application, and illustrates its utility in biological research through conceptual diagrams.
Core Photophysical and Chemical Properties
This compound is a bright, photostable fluorescent probe characterized by its excellent water solubility, a critical feature for biological applications.[1][2] Its three sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments. The terminal alkyne functional group allows for its covalent attachment to azide-modified molecules with high efficiency and specificity.[3][4]
Spectral Characteristics
The fluorescence of this compound falls within the orange-red region of the visible spectrum, making it compatible with a wide range of common fluorescence microscopy and imaging systems.[1][2] Its key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 550 nm | [1] |
| Emission Maximum (λem) | 570 nm | [1] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1][5] |
| Fluorescence Quantum Yield (Φ) | ~0.1* | [6] |
*Note: The quantum yield is reported for the closely related sulfo-Cyanine3 alkyne.
The high molar extinction coefficient indicates a strong ability to absorb light, contributing to its brightness. The dye is well-suited for excitation by common laser lines, such as the 532 nm or 555 nm lasers.[7]
Experimental Protocols: Labeling with this compound via CuAAC
The primary application of this compound is its conjugation to azide-containing biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous buffers at room temperature.[3][8]
General Protocol for Labeling Azide-Modified Proteins
This protocol provides a starting point for the fluorescent labeling of a protein containing an azide (B81097) group. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 1 mg in 100 µL of buffer). The protein concentration should ideally be at least 2 mg/mL.[9]
-
This compound stock solution (a 5-10 fold molar excess over the protein).
-
Premixed CuSO₄ and THPTA solution (add THPTA to the CuSO₄ solution at a 5:1 molar ratio). A final copper concentration of 50-250 µM is a good starting point.[10]
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[10][11]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the conjugate: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterize the conjugate: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at 550 nm).
-
Store the conjugate: Store the purified, labeled protein under conditions appropriate for the specific protein, protected from light.
Visualizing Biological Processes
This compound is a versatile tool for visualizing a wide array of biological molecules and processes. By metabolically incorporating azide-containing precursors or using enzymatic or chemical methods to introduce azide tags, researchers can specifically label proteins, glycans, nucleic acids, and lipids.
Conceptual Workflow for Metabolic Labeling and Detection
The following diagram illustrates a general workflow for the metabolic labeling of glycoproteins with an azide-modified sugar, followed by fluorescent detection using this compound.
Caption: Workflow for metabolic labeling and fluorescence detection.
Signaling Pathway Visualization
Fluorescently labeled biomolecules can be used to track their localization, interactions, and dynamics within signaling pathways. For instance, a protein involved in a specific signaling cascade can be labeled to visualize its translocation from the cytoplasm to the nucleus upon pathway activation.
Caption: Visualization of a signaling pathway protein.
Conclusion
This compound is a highly valuable fluorescent probe for the targeted labeling of biomolecules in complex biological systems. Its excellent water solubility, bright fluorescence, and suitability for click chemistry make it an indispensable tool for researchers in cell biology, proteomics, and drug discovery. The ability to specifically attach this fluorophore to a wide range of biomolecules opens up numerous possibilities for elucidating biological structures, functions, and pathways with high precision and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. tenovapharma.com [tenovapharma.com]
- 5. cenmed.com [cenmed.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lifetein.com [lifetein.com]
- 8. interchim.fr [interchim.fr]
- 9. jenabioscience.com [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Water-Soluble Alkyne Dyes for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of water-soluble alkyne dyes tailored for click chemistry applications. It delves into their properties, provides detailed experimental protocols for their use in labeling biomolecules, and offers insights into their synthesis. The information is structured to facilitate easy comparison and implementation in a research and development setting.
Core Concepts: Click Chemistry and Water-Soluble Dyes
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of bioconjugation.[1][2] This reaction's high efficiency, specificity, and biocompatibility allow for the precise labeling of biomolecules in complex environments.[1] The reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized partner.[3]
The utility of click chemistry in biological applications is significantly enhanced by the use of water-soluble fluorescent dyes. Water solubility is crucial for labeling biomolecules in their native aqueous environments without the need for organic co-solvents that can denature proteins or disrupt cellular structures.[4] Modifications such as sulfonation are commonly employed to increase the hydrophilicity of traditional organic dyes.[5][6]
Featured Water-Soluble Alkyne Dyes: A Comparative Overview
A variety of water-soluble alkyne dyes are commercially available, each with distinct photophysical properties. The choice of dye depends on the specific application, available excitation sources, and desired emission wavelengths. Below is a summary of key quantitative data for some of the most common classes of water-soluble alkyne dyes.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Solubility |
| Cyanine | Sulfo-Cy3 Alkyne | 555 | 570 | 150,000 | - | Water, DMSO, DMF |
| Sulfo-Cy5 Alkyne | 650 | 680 | 250,000 | ~0.2 | Water, DMSO, DMF | |
| Sulfo-Cy5.5 Alkyne | 678 | 694 | - | - | Water, DMF, DMSO | |
| Fluorescein | FAM Alkyne, 5-isomer | 495 | 520 | 75,000 | 0.92 | Water, DMSO, DMF |
| Rhodamine | ROX Alkyne, 5-isomer | 575 | 602 | 84,000 | - | DMSO, DMF |
Experimental Protocols
The following sections provide detailed methodologies for the copper-catalyzed click chemistry labeling of biomolecules using water-soluble alkyne dyes.
General Workflow for Protein Labeling via CuAAC
The overall process for labeling a protein with a water-soluble alkyne dye involves introducing an azide (B81097) group into the protein, followed by the click reaction with the alkyne-functionalized dye.
Workflow for Protein Labeling via Click Chemistry.
Detailed Protocol for Labeling Cell Lysates with Sulfo-Cy5 Alkyne
This protocol is adapted from a general procedure for labeling cell lysates.[7]
Materials:
-
Azide-modified protein lysate (1-5 mg/mL) in a suitable buffer (e.g., PBS).
-
Sulfo-Cy5 Alkyne (e.g., from a 10 mM stock in water or DMSO).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared).
-
Phosphate-buffered saline (PBS).
-
1.5 mL microcentrifuge tubes.
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL).
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM Sulfo-Cy5 Alkyne solution.
-
-
Add Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.
-
Add Copper Catalyst: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.
-
Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and allow it to incubate for 30 minutes at room temperature.
-
Downstream Processing: The proteins in the lysate are now labeled with Sulfo-Cy5 and are ready for downstream processing and analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Detailed Protocol for Labeling Oligonucleotides with FAM Alkyne
This protocol is a generalized procedure for labeling alkyne-modified oligonucleotides.[2][8][9]
Materials:
-
Alkyne-modified oligonucleotide dissolved in water.
-
Azide-functionalized molecule for conjugation (e.g., a small molecule or peptide with an azide group).
-
FAM Alkyne (from a 10 mM stock in DMSO).
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0).
-
DMSO.
-
Ascorbic acid solution (5 mM in water, freshly prepared).
-
Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (10 mM in 55% DMSO).
-
Inert gas (e.g., argon or nitrogen).
-
Pressure-tight vial.
Procedure:
-
Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
-
Buffer Addition: Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO: Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add Azide: Add the azide stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide and vortex.
-
Add Reducing Agent: Add the required volume of 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas: Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add Catalyst: Add the required amount of 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and securely close the cap.
-
Incubation: Vortex the mixture thoroughly. If any precipitation of the azide is observed, heat the vial for 3 minutes at 80°C and vortex again. Let the reaction proceed at room temperature overnight.
-
Purification: Precipitate the labeled oligonucleotide using standard ethanol (B145695) or acetone (B3395972) precipitation methods. The purified conjugate can be further analyzed by RP-HPLC or PAGE.
Synthesis of Water-Soluble Alkyne Dyes
While many water-soluble alkyne dyes are commercially available, understanding their synthesis provides valuable insights for researchers interested in developing novel probes. The general strategy involves functionalizing a water-soluble fluorophore with a terminal alkyne group.
General Synthesis Strategy
General Synthetic Route for Water-Soluble Alkyne Dyes.
For instance, a water-soluble rhodamine derivative can be synthesized by introducing multiple carboxylic acid functionalities to the rhodamine core to enhance water solubility.[10] This carboxylated rhodamine can then be coupled to an alkyne-containing linker, such as propargylamine, using standard amide bond formation chemistry to yield the final water-soluble rhodamine alkyne dye. Similarly, water-soluble coumarin (B35378) dyes can be synthesized and subsequently functionalized with an alkyne group for click chemistry applications.[11]
Applications in Research and Drug Development
Water-soluble alkyne dyes, in conjunction with click chemistry, have a wide array of applications:
-
Fluorescent Labeling of Biomolecules: Proteins, nucleic acids, and lipids can be fluorescently tagged for visualization and tracking in vitro and in vivo.[12][13]
-
Activity-Based Protein Profiling (ABPP): These dyes are used to visualize and identify active enzymes in complex biological samples.
-
High-Throughput Screening: The robustness and reliability of click chemistry make it suitable for screening compound libraries in drug discovery.
-
In Vivo Imaging: Near-infrared emitting water-soluble alkyne dyes are particularly useful for deep-tissue imaging in animal models.
The continued development of novel water-soluble alkyne dyes with improved photophysical properties will undoubtedly expand the toolkit for researchers and accelerate discoveries in life sciences and medicine.
References
- 1. interchim.fr [interchim.fr]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Trisulfo-Cy3-Alkyne for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family.[1][2] Its core structure features a Cy3 fluorophore, which emits a bright orange-red fluorescence, and a terminal alkyne group. This alkyne moiety enables the dye to be covalently attached to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3] The presence of three sulfonate groups significantly enhances its water solubility, making it an ideal tool for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.[1] This guide provides a comprehensive overview of this compound, its properties, experimental protocols for its use in fluorescence microscopy, and its applications in biological research.
Core Properties of this compound
The utility of a fluorophore in fluorescence microscopy is dictated by its physicochemical and spectral properties. This compound is engineered for high performance in biological imaging applications.
Physicochemical Properties
The key physicochemical characteristics of this compound are its high water solubility and stability. The trisulfonation of the cyanine core prevents aggregation in aqueous buffers and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.
Spectral Characteristics
This compound exhibits spectral properties characteristic of the Cy3 dye family, with an excitation maximum ideally suited for common laser lines used in fluorescence microscopy.
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | ~550 nm | [1] |
| Emission Maximum (λ_em) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~805.9 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Principle of Detection: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used for the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The detection method is based on the highly efficient and specific CuAAC click reaction. This bioorthogonal reaction forms a stable triazole linkage between the alkyne on the dye and the azide on the target biomolecule. The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate.
Experimental Protocols
The following protocols provide a general framework for using this compound to label and visualize azide-modified biomolecules in cultured cells. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and experimental conditions.
Metabolic Labeling of Cellular Biomolecules with an Azide Precursor
This initial step involves introducing an azide-modified metabolic precursor to the cells, which will be incorporated into newly synthesized biomolecules such as proteins (glycoproteins), lipids, or nucleic acids.
Example: Metabolic Labeling of Glycoproteins with an Azido (B1232118) Sugar
-
Culture cells to the desired confluency on sterile coverslips in a multi-well plate.
-
Replace the normal growth medium with a medium containing the appropriate azido sugar precursor (e.g., tetraacetylated N-azidoacetylgalactosamine (GalNAz) for O-linked glycoproteins, or tetraacetylated N-azidoacetylmannosamine (ManNAz) for sialic acid-containing glycoproteins).
-
Incubate the cells for 24-72 hours under normal growth conditions to allow for the incorporation of the azido sugar into newly synthesized glycoproteins.[4]
Cell Fixation and Permeabilization
-
After metabolic labeling, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 3.7-4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 15 minutes at room temperature. This step is necessary for the click chemistry reagents to access intracellular targets.
-
Wash the cells three times with PBS.
Click Chemistry Reaction
Preparation of Stock Solutions:
-
This compound: Prepare a 1-2 mM stock solution in water or DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.
Click Reaction Cocktail (prepare immediately before use):
For each coverslip (e.g., in a 24-well plate, using a 500 µL reaction volume):
-
To 445 µL of PBS, add 5 µL of the this compound stock solution (final concentration: 10-20 µM).
-
Add 10 µL of the CuSO₄ stock solution (final concentration: 2 mM).
-
Add 40 µL of the Sodium Ascorbate stock solution (final concentration: 40 mM).
Labeling Procedure:
-
Remove the PBS from the wells containing the fixed and permeabilized cells.
-
Add the click reaction cocktail to each well, ensuring the coverslip is fully submerged.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
Counterstaining and Mounting
-
(Optional) Counterstain the nuclei by incubating with a DAPI or Hoechst solution in PBS for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and allow them to dry.
Fluorescence Microscopy and Image Acquisition
-
Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm) and any counterstains used.
-
Acquire images using a sensitive camera, such as a cooled CCD or sCMOS camera.
Experimental Workflow Diagram
Applications in Research and Drug Development
This compound, in conjunction with metabolic labeling and click chemistry, provides a powerful platform for investigating a wide range of biological processes.
Visualizing Post-Translational Modifications
A primary application is the visualization of post-translationally modified proteins. For example, by using azido-sugars, researchers can specifically label and image glycosylated proteins to study changes in glycosylation patterns during cellular processes like differentiation or in disease states.[4] This is crucial in cancer research and for understanding the roles of glycoproteins in cell signaling.
Imaging Nascent RNA Synthesis
Metabolic labeling with azide-modified nucleosides, such as 5-ethynyl uridine (B1682114) (EU) which is then detected with a fluorescent azide, allows for the visualization of newly transcribed RNA. While this compound would be used to detect an azide-modified fluorophore in a multi-step process, the principle of labeling nascent biomolecules is similar. This technique can be adapted to study the dynamics of gene expression in response to various stimuli or therapeutic agents.
High-Content Screening and Drug Discovery
The robustness and specificity of the click chemistry reaction make it well-suited for high-content screening applications. Researchers can assess the effects of drug candidates on the synthesis of specific classes of biomolecules (e.g., glycoproteins, lipids) by quantifying the fluorescence intensity of this compound in treated cells.
Logical Relationship of Reagents in Click Chemistry
Conclusion
This compound is a high-performance fluorescent probe that, when combined with the principles of bioorthogonal chemistry, offers a versatile and powerful method for visualizing a wide array of biomolecules and biological processes within cells. Its excellent water solubility, bright fluorescence, and the specificity of the click reaction make it an invaluable tool for researchers in cell biology, drug discovery, and various other fields of biomedical science. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in fluorescence microscopy.
References
Core Principle: The Power of Click Chemistry
An In-depth Technical Guide to Trisulfo-Cy3-Alkyne Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of this compound, a fluorescent probe widely used for the detection and visualization of biomolecules. It details the core labeling mechanism, provides quantitative data, and offers step-by-step experimental protocols for its use in various research contexts.
This compound is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) family.[1][2][3][4] Its labeling principle is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[2][5] This highly efficient and specific bioorthogonal reaction forms a stable covalent triazole linkage between the terminal alkyne group of the Trisulfo-Cy3 molecule and an azide (B81097) group introduced into a target biomolecule.[5][6]
The term "bioorthogonal" signifies that the azide and alkyne functional groups are largely absent in biological systems and react exclusively with each other, without interfering with native cellular processes.[6][7][8] This specificity allows for the precise labeling of target molecules, such as proteins or glycans, within complex biological mixtures like cell lysates or even in living cells.[6][7] The "Trisulfo" modification refers to the presence of three sulfonate groups, which significantly enhances the water solubility of the Cy3 dye, making it highly compatible with biological experiments in aqueous buffers.[3]
Figure 1. The CuAAC Click Chemistry reaction mechanism.
Data Presentation: Quantitative Properties
The photophysical and chemical properties of this compound are summarized below. These characteristics make it a bright and photostable probe suitable for a wide range of fluorescence-based applications.
| Property | Value | Reference(s) |
| Molecular Weight | ~805.9 g/mol | [3][4] |
| Excitation Maximum (λex) | ~550 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coeff. | ~150,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.31 (Varies with environment and conjugation state) | [9][10] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage Conditions | -20°C, desiccated and protected from light. | [9] |
Experimental Protocols
Successful labeling with this compound requires the target biomolecule to possess an azide group. This can be achieved either through chemical modification of purified proteins or through metabolic incorporation of azide-containing precursors in living cells.
Protocol 1: Chemical Introduction of Azide Groups onto Purified Proteins
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a purified protein with an NHS-ester-azide linker.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS Ester (or similar amine-reactive azide linker)
-
DMSO
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
NHS-Ester-Azide Preparation: Prepare a 10 mM stock solution of the Azide-PEG-NHS Ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Azide-PEG-NHS Ester to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted azide linker by using a spin desalting column or by dialysis against PBS. The azide-modified protein is now ready for labeling with this compound as described in Protocol 2.[1]
Protocol 2: In Vitro Labeling of Azide-Modified Proteins (CuAAC)
This protocol is suitable for labeling purified azide-modified proteins or proteins in cell lysates.
Materials:
-
Azide-modified protein sample (from Protocol 1 or metabolic labeling)
-
This compound
-
DMSO or nuclease-free water
-
Copper(II) Sulfate (CuSO4)
-
Copper ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Protein labeling buffer or PBS
Reagent Preparation:
-
This compound Stock (10 mM): Dissolve the dye in DMSO or water.
-
CuSO4 Stock (50 mM): Dissolve in nuclease-free water.
-
Ligand Stock (50 mM): Dissolve THPTA or BTTAA in nuclease-free water.
-
Sodium Ascorbate (B8700270) Stock (500 mM): Prepare fresh in nuclease-free water immediately before use.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µg of cell lysate or purified protein) with PBS to a final volume of ~90 µL.
-
Add 1 µL of the 10 mM this compound stock solution (final concentration ~100 µM).
-
Add 2 µL of the 50 mM ligand stock solution.
-
Add 1 µL of the 50 mM CuSO4 stock solution.
-
Initiate the reaction by adding 1 µL of the freshly prepared 500 mM sodium ascorbate stock solution.
-
Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE). If needed, purify the labeled protein from excess reagents using a desalting column or protein precipitation.[11]
Protocol 3: Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars
This protocol allows for the study of glycosylation by introducing azide groups into the glycan structures of proteins in living cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for sialic acids, or N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) for O-linked glycans)
-
DMSO
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Azido Sugar Preparation: Prepare a stock solution of the acetylated azido sugar in sterile DMSO.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions. During this time, the cells will metabolize the azido sugar and incorporate it into their glycoproteins.[12]
-
Cell Harvesting: After incubation, cells can be harvested for lysis and subsequent labeling (Protocol 2) or prepared for live-cell imaging.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway where this compound labeling is applied.
Figure 2. Experimental workflow for glycoprotein analysis.
Figure 3. EGFR signaling pathway and glycoprotein analysis.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its utility, grounded in the principles of click chemistry, allows for high specificity and efficiency in a variety of applications, from proteomics to cell imaging. The protocols and data provided in this guide offer a solid foundation for researchers to incorporate this technology into their experimental workflows for advancing drug development and the fundamental understanding of biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. interchim.fr [interchim.fr]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry – Med Chem 101 [medchem101.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. scispace.com [scispace.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for Trisulfo-Cy3-Alkyne Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Trisulfo-Cy3-Alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound is a highly water-soluble and photostable cyanine (B1664457) dye, making it an excellent choice for sensitively and specifically labeling proteins in aqueous environments.[1][2][3] The tri-sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding often associated with fluorescent dyes.[4] This protocol outlines the necessary reagents, step-by-step instructions for the labeling reaction, purification of the conjugate, and methods for quantifying the labeling efficiency.
The CuAAC reaction is highly specific and efficient, creating a stable triazole linkage between the alkyne-functionalized dye and an azide-modified protein.[3][5] This bio-orthogonal reaction proceeds readily in biological samples without interfering with native functional groups.[3][5][6]
Materials and Reagents
A comprehensive list of required materials and reagents is provided in the table below, with recommended concentrations for stock solutions.
| Reagent | Recommended Stock Concentration | Storage Conditions |
| Azide-Modified Protein | 1-10 mg/mL in amine-free buffer (e.g., PBS, HEPES) | 4°C or -20°C |
| This compound | 10 mM in nuclease-free water or DMSO | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM in nuclease-free water | Room Temperature |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 mM in nuclease-free water | -20°C |
| Sodium Ascorbate (B8700270) | 300 mM in nuclease-free water (prepare fresh) | Room Temperature (use immediately) |
| Amine-free Buffer (e.g., PBS, pH 7.4) | 1X | 4°C |
| Purification Resin (e.g., size-exclusion, affinity) | As per manufacturer's instructions | As per manufacturer's instructions |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an azide-modified protein with this compound.
-
Prepare the Protein Solution:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will interfere with some labeling chemistries, though less so with click chemistry, it is good practice to avoid them.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Prepare the Click-Labeling Cocktail:
-
In a microcentrifuge tube, combine the following reagents in the specified order. Vortex briefly after each addition.
-
| Reagent | Volume for 200 µL final reaction | Final Concentration |
| Azide-Modified Protein (1-5 mg/mL) | 50 µL | 0.25-1.25 mg/mL |
| PBS buffer (pH 7.4) | 90 µL | - |
| This compound (10 mM) | 4 µL | 200 µM |
| THPTA (100 mM) | 10 µL | 5 mM |
| CuSO₄ (20 mM) | 10 µL | 1 mM |
-
Initiate the Click Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Protocol 2: Purification of the Labeled Protein
Purification is essential to remove unreacted dye and other reaction components.[7] Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.
-
Equilibrate the Column:
-
Equilibrate a desalting column with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
-
Load the Sample:
-
Load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
-
Elute and Collect Fractions:
-
Elute the protein with the equilibration buffer.
-
The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.
-
Collect the fractions containing the colored, labeled protein.
-
-
Concentrate the Labeled Protein (Optional):
-
If necessary, concentrate the purified, labeled protein using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Quantitative Data
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Component | Stock Concentration | Final Concentration | Molar Ratio (relative to Protein) |
| Azide-Modified Protein | 1-10 mg/mL | ~20-100 µM | 1 |
| This compound | 10 mM | 200 µM | 2-10 fold excess |
| CuSO₄ | 20 mM | 1 mM | 10-50 fold excess |
| THPTA | 100 mM | 5 mM | 5-fold excess to CuSO₄ |
| Sodium Ascorbate | 300 mM | 15 mM | 15-fold excess to CuSO₄ |
Protocol 3: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[1][8]
-
Measure Absorbance:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~550 nm, A_max).
-
-
Calculate the DOL using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the Cy3 maximum (~550 nm).
-
CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy3, this is approximately 0.08.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Trisulfo-Cy3 at its A_max (approximately 150,000 M⁻¹cm⁻¹).
-
Table 2: Example DOL Calculation
| Parameter | Value |
| A₂₈₀ | 0.85 |
| A_max (at 550 nm) | 0.60 |
| ε_protein (e.g., IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye | 150,000 M⁻¹cm⁻¹ |
| CF | 0.08 |
| Calculated Protein Concentration | 3.8 µM |
| Calculated DOL | 1.05 |
Mandatory Visualizations
Caption: Experimental workflow for this compound protein labeling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biotium.com [biotium.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. changbioscience.com [changbioscience.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent probe designed for the detection and visualization of azide-modified biomolecules in living cells.[1][2][3][4][5] As a member of the cyanine (B1664457) dye family, Trisulfo-Cy3 exhibits a strong fluorescence emission in the red spectrum, making it an ideal candidate for various imaging applications.[6] Its terminal alkyne group enables covalent labeling of azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][3][5][7] This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules within the complex environment of a living cell.[8][9]
These application notes provide a comprehensive guide for the utilization of this compound in live cell imaging, including detailed protocols, data presentation, and visual workflows to facilitate experimental design and execution.
Key Features of this compound
| Property | Specification | Reference |
| Solubility | High in aqueous solutions | [1][2][3][4] |
| Excitation Wavelength (max) | ~550 nm | [6] |
| Emission Wavelength (max) | ~570 nm | [6] |
| Reactive Group | Terminal Alkyne | [1][3][7] |
| Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1][3][7] |
| Key Advantages | Bright, photostable, water-soluble, bioorthogonal | [3][4][6][10] |
Principle of Labeling
The use of this compound in live cell imaging is predicated on the principles of bioorthogonal chemistry. The process typically involves two key steps:
-
Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans, lipids) by the cell's natural metabolic pathways.
-
Click Chemistry Reaction: Following metabolic labeling, the cells are treated with this compound in the presence of a copper(I) catalyst. The alkyne group on the dye reacts specifically with the azide group on the modified biomolecules, forming a stable triazole linkage and fluorescently labeling the target.
To mitigate copper-induced cytotoxicity in live cells, the CuAAC reaction is typically performed using a copper(II) source (e.g., CuSO₄), a reducing agent to generate the active Cu(I) catalyst in situ (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) ion and reduce cellular damage.[8][9]
Experimental Protocols
Protocol 1: Live Cell Labeling of Azide-Modified Biomolecules
This protocol provides a general procedure for the fluorescent labeling of azide-modified biomolecules on the surface of live mammalian cells using this compound.
Materials:
-
Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with the azide-modified metabolic precursor in complete cell culture medium. The optimal concentration and incubation time will depend on the specific precursor and cell type and should be determined empirically. For example, for Ac₄ManNAz, concentrations of 10-50 µM for 24-48 hours are often used.[8]
-
-
Preparation of Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail fresh immediately before use.
-
In a microcentrifuge tube, prepare the following mixture in DPBS at 4°C:
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄:THPTA mixture to the DPBS to achieve the desired final copper concentration (e.g., 50-100 µM).
-
Add this compound to the desired final concentration (e.g., 5-25 µM).
-
Just before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[8][9]
-
-
Gently mix the solution. The reaction mixture can be incubated on ice for up to 10 minutes before use.[8]
-
-
Click Reaction:
-
Washing and Imaging:
-
Aspirate the click reaction cocktail and wash the cells three times with ice-cold DPBS.
-
Replace the DPBS with pre-warmed complete cell culture medium or a suitable imaging buffer.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Quantitative Data from a Representative Live Cell Labeling Experiment
The following table summarizes typical concentration ranges and incubation times for a live cell CuAAC labeling experiment. These values should be used as a starting point for optimization.
| Reagent | Stock Concentration | Final Concentration Range | Incubation Time | Reference |
| Azide-Metabolic Precursor | 10 mM in DMSO | 10 - 50 µM | 24 - 48 hours | [8] |
| This compound | 1 mM in DMSO or H₂O | 5 - 25 µM | 5 - 10 minutes | [8][9] |
| CuSO₄ | 20 mM in H₂O | 50 - 100 µM | 5 - 10 minutes | [8][9] |
| THPTA | 100 mM in H₂O | 250 - 500 µM | 5 - 10 minutes | [8][9] |
| Sodium Ascorbate | 100 mM in H₂O | 2.5 mM | 5 - 10 minutes | [8][9] |
| Aminoguanidine | 100 mM in H₂O | 1 mM | 5 - 10 minutes | [8][9] |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the live cell imaging workflow using this compound.
Figure 1. Experimental workflow for live cell imaging with this compound.
Figure 2. Components of the click reaction cocktail.
Considerations for Live Cell Imaging
-
Cytotoxicity: While the use of ligands like THPTA significantly reduces copper-induced toxicity, it is crucial to assess cell viability after the labeling procedure. This can be done using standard assays such as Trypan Blue exclusion or a live/dead cell staining kit.
-
Optimization: The provided protocol is a general guideline. Optimal concentrations of the azide precursor, this compound, and click reaction components, as well as incubation times, should be determined empirically for each cell type and experimental setup to achieve the best signal-to-noise ratio while maintaining cell health.
-
Controls: To ensure the specificity of the labeling, several controls should be included:
-
Cells not treated with the azide-metabolic precursor but subjected to the click reaction to assess background fluorescence from the dye.
-
Cells treated with the azide-metabolic precursor but not the click reaction cocktail to assess any autofluorescence.
-
-
Imaging Conditions: To minimize phototoxicity and photobleaching during imaging, use the lowest possible laser power and exposure time that provide a sufficient signal. Time-lapse imaging should be performed with care to limit light exposure to the cells.
This compound is a powerful tool for the fluorescent labeling and imaging of a wide range of biomolecules in living cells. Its excellent water solubility, brightness, and photostability, combined with the specificity of the click chemistry reaction, enable researchers to visualize cellular components and processes with high fidelity. By following the provided protocols and considering the key experimental parameters, researchers can successfully integrate this versatile probe into their live cell imaging workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
Visualizing the Blueprint of Life: Trisulfo-Cy3-Alkyne for Nucleic Acid Labeling
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a water-soluble and highly fluorescent probe that has emerged as a powerful tool for the visualization of nucleic acids in a variety of biological contexts. This bright and photostable cyanine (B1664457) dye is functionalized with an alkyne group, enabling its covalent attachment to azide-modified nucleic acids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] Its three sulfonate groups enhance its water solubility, making it ideal for biological applications by minimizing aggregation and non-specific binding.[4] This document provides detailed application notes and experimental protocols for the use of this compound in nucleic acid visualization, catering to researchers in molecular biology, cell biology, and drug development.
The exceptional brightness and photostability of the Cy3 fluorophore, combined with the specificity and efficiency of the click reaction, allow for sensitive and robust labeling of DNA and RNA in vitro, in fixed cells, and potentially in living organisms.[3][5] Applications range from the detection of newly synthesized nucleic acids to the tracking of viral genomes and the study of nascent RNA transcription.[6][7][8]
Physicochemical and Spectroscopic Properties
A clear understanding of the properties of this compound is crucial for designing and optimizing labeling experiments. The key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ | [9] |
| Molecular Weight | 805.9 g/mol | [9] |
| Excitation Maximum (λex) | ~550 nm | [4][5] |
| Emission Maximum (λem) | ~570 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4][9] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | Terminal Alkyne | [2] |
Key Applications in Nucleic Acid Visualization
This compound, in conjunction with metabolic labeling strategies, enables the investigation of various dynamic cellular processes involving nucleic acids.
-
Visualizing Nascent RNA Transcription: By introducing an azide-modified uridine (B1682114) analog (e.g., 5-ethynyluridine, EU) to cells, newly transcribed RNA can be specifically labeled with this compound. This allows for the visualization of transcriptional activity in different cellular compartments and in response to various stimuli.[7][10][11]
-
Tracking Viral DNA and RNA: The replication of viral genomes can be monitored by incorporating azide-modified nucleosides into the viral nucleic acids, followed by click reaction with this compound. This powerful technique facilitates the study of viral trafficking, replication dynamics, and host-pathogen interactions at the molecular level.[6][12]
-
In Situ Hybridization (ISH): While not a direct metabolic labeling approach, alkyne-modified oligonucleotide probes can be used in fluorescence in situ hybridization (FISH) protocols. Subsequent reaction with azide-functionalized Trisulfo-Cy3 would offer an alternative to using pre-labeled probes.
Experimental Protocols
The following protocols provide detailed methodologies for labeling and visualizing nucleic acids using this compound.
Protocol 1: In Vitro Labeling of Azide-Modified Oligonucleotides or DNA
This protocol describes the labeling of purified azide-containing nucleic acids with this compound.
Materials:
-
Azide-modified oligonucleotide or DNA
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
DMSO (anhydrous)
-
Nuclease-free water
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0)
-
Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Azide-modified Nucleic Acid: Dissolve in nuclease-free water to a desired concentration (e.g., 100 µM).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA/TBTA Ligand: Prepare a 200 mM stock solution in water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified nucleic acid (e.g., 1 nmol)
-
Nuclease-free water to a final volume of 40 µL
-
10 µL of 2M TEAA buffer (pH 7.0)
-
5 µL of 10 mM this compound stock solution (1.5-5 fold molar excess over the nucleic acid)
-
-
Vortex briefly to mix.
-
-
Prepare the Catalyst Solution:
-
In a separate tube, mix 1 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA/TBTA ligand. Let it sit for a few minutes to allow complex formation.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.
-
Immediately add the 3 µL of the pre-mixed catalyst solution to the reaction.
-
Vortex thoroughly. The final volume should be approximately 68 µL.
-
-
Incubation:
-
Purification of Labeled Nucleic Acid:
-
Purify the labeled nucleic acid to remove unreacted dye and catalyst components. This can be achieved by:
-
Ethanol precipitation: Add 3M sodium acetate (pH 5.2) to a final concentration of 0.3 M, followed by 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and centrifuge to pellet the nucleic acid.
-
Spin column purification: Use a commercially available nucleic acid purification kit.
-
HPLC purification: For high-purity applications.
-
-
Workflow for In Vitro Nucleic Acid Labeling
Protocol 2: Labeling Nascent RNA in Cultured Cells
This protocol details the metabolic incorporation of an azide-modified nucleoside into newly synthesized RNA in cultured cells, followed by fluorescent labeling with this compound.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
5-ethynyluridine (EU) or other azide-modified nucleoside
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit or individual components:
-
This compound (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent (e.g., Sodium Ascorbate or Click-iT® EdU reaction cocktail additive)
-
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-modified nucleoside (e.g., EU) to the culture medium at a final concentration of 0.5-1 mM.[7]
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
385 µL PBS
-
20 µL of 100 mM CuSO₄
-
5 µL of 10 mM this compound
-
50 µL of reducing agent solution (e.g., 100 mM Sodium Ascorbate)
-
Note: Commercially available kits provide optimized reaction buffers and additives.
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with wash buffer.
-
If desired, counterstain the nuclei with DAPI or Hoechst 33342 (e.g., 1 µg/mL in PBS for 5 minutes).
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and the nuclear counterstain.
-
Workflow for Cellular RNA Labeling
Data Presentation
Quantitative data for this compound is essential for experimental design and interpretation. The following tables summarize key performance metrics.
Table 1: Photostability Comparison of Cyanine Dyes
| Fluorophore | Relative Photostability | Notes |
| Cy3 | Moderate | Prone to photobleaching under intense or prolonged illumination. |
| Alexa Fluor 555 | High | Generally more photostable than Cy3. |
| ATTO 550 | High | Known for its high photostability and brightness. |
Note: Photostability is highly dependent on the local environment and illumination conditions.
Table 2: Signal-to-Noise Ratio (SNR) Considerations
| Parameter | Impact on SNR | Recommendation |
| Labeling Density | Higher density generally increases signal. | Optimize metabolic labeling time and concentration. |
| Background Fluorescence | Reduces SNR. | Use high-quality reagents and appropriate wash steps. The water solubility of Trisulfo-Cy3 helps reduce non-specific background. |
| Detector Settings | Affects both signal and noise. | Optimize detector gain and exposure time to maximize signal without saturating the detector. |
| Photobleaching | Decreases signal over time. | Use antifade reagents and minimize light exposure. |
Logical Pathway for Experimental Design
The successful application of this compound for nucleic acid visualization relies on a logical progression of experimental steps. The following diagram illustrates the key decision points and workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient metabolic labeling. | Optimize concentration and incubation time of the azide-modified nucleoside. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure the correct stoichiometry of reagents. Optimize reaction time. | |
| Photobleaching. | Minimize light exposure. Use antifade mounting medium. | |
| High background fluorescence | Non-specific binding of the dye. | Increase the number and duration of wash steps. Include a blocking step with BSA. |
| Incomplete removal of unreacted dye. | Ensure thorough washing after the click reaction. For in vitro labeling, ensure complete purification. | |
| Cellular toxicity or altered morphology | High concentration of labeling reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide-modified nucleoside and click chemistry reagents. |
| Copper catalyst toxicity. | Use a copper ligand like THPTA or TBTA to chelate and reduce copper toxicity. Minimize incubation time with the click reaction cocktail. |
Conclusion
This compound is a versatile and robust fluorescent probe for the specific and sensitive visualization of nucleic acids. Its water solubility, bright fluorescence, and compatibility with the highly efficient click chemistry make it an invaluable tool for a wide range of applications in molecular and cellular biology. By following the detailed protocols and considering the experimental design principles outlined in this document, researchers can effectively employ this compound to gain deeper insights into the dynamic world of nucleic acids.
References
- 1. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tracking viral genomes in host cells at single-molecule resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring RNA dynamics in native transcriptional complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cenmed.com [cenmed.com]
- 10. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Virus tracking technologies and their applications in viral life cycle: research advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction forms a stable triazole linkage between an alkyne and an azide, proving invaluable for bioconjugation, labeling, and detection of biomolecules.[2][3] Trisulfo-Cy3-Alkyne is a water-soluble, bright, and photostable cyanine (B1664457) dye containing a terminal alkyne group, making it an ideal fluorescent probe for labeling azide-modified biomolecules via CuAAC.[4][5] Its high water solubility, conferred by the three sulfonate groups, minimizes aggregation and background fluorescence in aqueous biological matrices.[6][7]
These application notes provide detailed protocols and technical information for the successful use of this compound in copper-catalyzed click chemistry for labeling proteins, nucleic acids, and other biomolecules.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 761.92 g/mol (protonated) | [8] |
| Excitation Maximum (λex) | ~550 nm | [5][9] |
| Emission Maximum (λem) | ~570 nm | [5][9] |
| Extinction Coefficient | 150,000 M⁻¹cm⁻¹ | [5][8] |
| Purity (HPLC) | ≥ 95% | [3] |
| Solubility | Water, DMSO, DMF | [5][8] |
| Storage | -20°C, desiccated | [5][8] |
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration |
| Azide-modified Biomolecule | 1-10 mM | 50-500 µM |
| This compound | 1-10 mM in DMSO or water | 1.5-2 equivalents relative to the biomolecule |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 0.1-1 mM |
| THPTA (ligand) | 100 mM in water | 5 equivalents relative to CuSO₄ |
| Sodium Ascorbate (B8700270) (reducing agent) | 100 mM in water (freshly prepared) | 5-10 mM |
Experimental Protocols
General Workflow for CuAAC Labeling
The following diagram outlines the general workflow for labeling an azide-modified biomolecule with this compound.
Caption: General workflow for biomolecule labeling using CuAAC.
Detailed Protocol for Protein Labeling
This protocol provides a detailed methodology for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO or nuclease-free water
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or nuclease-free water.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of THPTA in nuclease-free water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution (to a final concentration of 100 µM).
-
This compound stock solution (to a final concentration of 150-200 µM).
-
THPTA stock solution (to a final concentration of 500 µM).
-
CuSO₄ stock solution (to a final concentration of 100 µM).
-
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye and catalyst components by purifying the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method. Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions corresponding to the protein.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., 1 L of PBS) with several buffer changes over 24-48 hours.
-
Acetone (B3395972) Precipitation (for oligonucleotides): Add at least a 4-fold volume of cold acetone to the reaction mixture, mix well, and incubate at -20°C for at least 20 minutes. Centrifuge to pellet the labeled oligonucleotide, wash with acetone, and dry the pellet.[2]
-
-
Analysis and Storage:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning or by UV-Vis spectroscopy.
-
Store the purified, labeled protein at 4°C or -20°C, protected from light.
-
Signaling Pathways and Logical Relationships
The CuAAC Reaction Mechanism
The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a defined catalytic cycle. The active Cu(I) species is generated in situ from Cu(II) by a reducing agent, typically sodium ascorbate. A ligand, such as THPTA, stabilizes the Cu(I) oxidation state and prevents side reactions.
Caption: Simplified mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare sodium ascorbate solution fresh for each experiment. Degas solutions to remove oxygen. Ensure the correct ligand-to-copper ratio (typically 5:1). |
| Low reactant concentration | Increase the concentration of the this compound (e.g., 2- to 10-fold molar excess). Optimize the concentrations of all reaction components. | |
| Interfering substances in the buffer | Avoid Tris-based buffers which can chelate copper. Use PBS or HEPES. Remove reducing agents like DTT from the protein sample before the reaction. | |
| High Background | Excess unreacted dye | Ensure thorough purification of the labeled biomolecule using an appropriate method like SEC or dialysis. |
| Precipitation | Poor solubility of reactants | This compound is highly water-soluble, so precipitation of the dye is unlikely. If the biomolecule precipitates, optimize buffer conditions (pH, ionic strength). |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. tenovapharma.com [tenovapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for Trisulfo-Cy3-Alkyne Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the conjugation of Trisulfo-Cy3-Alkyne to azide-modified biomolecules. The protocols outlined below leverage the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This method facilitates the precise and stable labeling of a wide range of biomolecules, including proteins and nucleic acids, with the bright and photostable Trisulfo-Cy3 fluorescent dye.
Introduction to this compound
This compound is a water-soluble cyanine (B1664457) dye featuring a terminal alkyne group.[1][2][3][4] This key functional group enables its covalent attachment to molecules containing an azide (B81097) moiety through the CuAAC reaction. The trisulfonated nature of the dye enhances its water solubility, making it ideal for bioconjugation reactions in aqueous buffers.[5] Trisulfo-Cy3 is a bright and photostable fluorophore with excitation and emission maxima at approximately 550 nm and 570 nm, respectively, making it compatible with a wide array of fluorescence-based detection systems.[1][2]
The CuAAC reaction is highly specific, rapid, and can be performed under mild, biocompatible conditions, ensuring the integrity of sensitive biomolecules.[6][7][] The resulting triazole linkage is highly stable, providing a robust connection between the dye and the target molecule.[4][7]
Experimental Workflow Overview
The general workflow for this compound conjugation involves the preparation of reagents, the conjugation reaction itself, purification of the conjugate, and subsequent characterization. The key steps are outlined in the diagram below.
Figure 1: General experimental workflow for this compound conjugation.
Quantitative Data Summary
Successful conjugation is dependent on several factors, including the molar ratios of reactants and reaction conditions. The following tables provide recommended starting parameters for the conjugation of this compound to proteins and oligonucleotides.
Table 1: Recommended Reagent Concentrations and Ratios for Protein Conjugation
| Parameter | Recommended Value | Notes |
| Azide-Modified Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound to Protein Molar Ratio | 10:1 to 20:1 | This may require optimization depending on the protein and number of azide sites.[9] |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 0.25 mM (final) | A stock solution of 20-100 mM in water is recommended.[7] |
| Ligand (e.g., THPTA) to Copper Ratio | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule.[1][7] |
| Sodium Ascorbate (B8700270) Concentration | 5 mM (final) | Use a freshly prepared stock solution (e.g., 100 mM in water).[7] |
Table 2: Recommended Reagent Concentrations and Ratios for Oligonucleotide Conjugation
| Parameter | Recommended Value | Notes |
| Alkyne-Modified Oligonucleotide Concentration | 20 - 200 µM | |
| This compound to Oligonucleotide Molar Ratio | 1.5:1 to 10:1 | A lower excess is often sufficient for oligonucleotides. |
| Copper(II)-TBTA Complex Concentration | 0.5 mM (final) | A pre-mixed stock solution is recommended.[10] |
| Sodium Ascorbate Concentration | 0.5 mM (final) | Use a freshly prepared stock solution.[10] |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to azide-modified proteins and oligonucleotides.
Protocol 1: Conjugation of this compound to an Azide-Modified Protein
This protocol describes the labeling of a protein containing azide functional groups with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Purification column (e.g., Sephadex G-25)[11]
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.[12]
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh.[7]
-
-
Protein Preparation:
-
Dissolve or exchange the azide-modified protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye to protein).
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio (e.g., for a 250 µM final Cu concentration, add 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to the reaction mixture).[7]
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.[13]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~550 nm (the absorbance maximum of Cy3).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye ) Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Trisulfo-Cy3 at its absorbance maximum (~150,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).
-
-
Protocol 2: Conjugation of this compound to an Azide-Modified Oligonucleotide
This protocol details the labeling of an azide-modified oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Click Chemistry Buffer (containing copper salt and ligand, or prepare a custom buffer)
-
Sodium Ascorbate
-
Acetone (B3395972) and Lithium Perchlorate (B79767) (for precipitation) or HPLC system for purification
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II)-TBTA Stock (10 mM): Dissolve 50 mg of copper(II) sulfate pentahydrate in 10 mL of deionized water. Dissolve 116 mg of TBTA ligand in 11 mL of DMSO. Mix the two solutions.[10]
-
Sodium Ascorbate (50 mM): Prepare a fresh solution in deionized water.[15]
-
-
Oligonucleotide Preparation:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a suitable concentration (e.g., 100 µM).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the oligonucleotide solution.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 1.5 to 5-fold excess over the oligonucleotide).[10]
-
Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.[10]
-
(Optional but recommended) Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[10]
-
Incubate the reaction at room temperature for 8-16 hours in the dark.[15][16]
-
-
Purification of the Conjugate:
-
Precipitation: Add 1 volume of 2M lithium perchlorate solution per 5 volumes of the reaction mixture. Then add acetone to a final volume of 2 mL. Incubate at -20°C for 20 minutes. Centrifuge to pellet the labeled oligonucleotide, wash with acetone, and air dry.[15]
-
HPLC: Alternatively, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and purity of the labeled oligonucleotide using techniques such as UV-Vis spectroscopy, mass spectrometry, or gel electrophoresis.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Figure 2: Principle of the CuAAC reaction for bioconjugation.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. cy3-alkyne.com [cy3-alkyne.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group, making it an ideal tool for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4] Its bright fluorescence and high photostability make it a valuable fluorophore for various imaging applications.[4][5] In the realm of super-resolution microscopy, particularly in Stochastic Optical Reconstruction Microscopy (STORM), Trisulfo-Cy3 plays a crucial role as a photoswitchable activator dye. When paired with a reporter dye, such as Alexa Fluor 647 or Cy5, it enables the precise control of stochastic single-molecule fluorescence required for reconstructing images with nanoscale resolution.[6][7][8]
This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, with a focus on its application in dSTORM (direct STORM).
Principle of dSTORM using this compound
In a typical dSTORM experiment using an activator-reporter pair, the reporter dye (e.g., Alexa Fluor 647) is initially excited and then driven into a stable dark state. The activator dye, Trisulfo-Cy3, is then briefly excited with a lower wavelength laser (e.g., 532 nm or 561 nm). This excitation of the activator facilitates the return of the nearby reporter dye from its dark state back to a fluorescently active state.[6][7] This process allows for the stochastic activation of a sparse subset of reporter molecules at any given time, enabling their precise localization. By repeating this cycle thousands of times, a super-resolved image is constructed.
Quantitative Data
The photophysical properties of cyanine dyes are critical for the quality of super-resolution images. While specific quantitative data for this compound in dSTORM buffers is not extensively published, the data for Cy3 provides a strong reference.
| Property | Value | Notes |
| Excitation Maximum (Absorbance) | ~550 nm | [5] |
| Emission Maximum | ~570 nm | [5] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [8] |
| Role in dSTORM | Activator Dye | [6][7] |
| Paired Reporter Dyes | Alexa Fluor 647, Cy5, Cy5.5, Cy7 | [6][8] |
Experimental Protocols
Protocol 1: Click Chemistry Labeling of Azide-Modified Biomolecules
This protocol describes the labeling of a biomolecule containing an azide (B81097) group with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, antibody, or nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
Copper(II) sulfate: Prepare a 50 mM stock solution in water.
-
THPTA: Prepare a 250 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Prepare the Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with PBS.
-
Add this compound solution. A 2-5 fold molar excess of the dye over the biomolecule is a good starting point.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Separate the labeled biomolecule from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled biomolecule.
-
Protocol 2: Immunofluorescence Staining for dSTORM Imaging
This protocol details the staining of fixed cells for two-color dSTORM using a primary antibody and secondary antibodies labeled with Trisulfo-Cy3 (activator) and a reporter dye (e.g., Alexa Fluor 647).
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Secondary antibody labeled with this compound and a reporter dye (prepared using Protocol 1 or purchased pre-labeled)
-
dSTORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system and a thiol)
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes (for intracellular targets).
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Post-Fixation:
-
(Optional but recommended) Post-fix the cells with 4% PFA for 10 minutes to crosslink the antibodies.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with dSTORM imaging buffer.
-
Proceed with dSTORM imaging.
-
Considerations for Super-Resolution Imaging
-
Labeling Density: Achieving an optimal labeling density is crucial for high-quality STORM images. Too low a density will result in a poorly defined structure, while too high a density can lead to overlapping signals that cannot be resolved.
-
Choice of Reporter Dye: The choice of the reporter dye will determine the excitation and emission wavelengths for imaging. Alexa Fluor 647 is a commonly used and well-characterized reporter for dSTORM.[8]
-
Imaging Buffer: The composition of the dSTORM imaging buffer is critical for efficient photoswitching and minimizing photobleaching. Typically, these buffers contain an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol or mercaptoethylamine).[9]
-
Laser Power: The power of the activation and excitation lasers needs to be carefully optimized to achieve a suitable density of single-molecule events per frame.
Conclusion
This compound is a versatile and powerful tool for super-resolution microscopy. Its water solubility and alkyne functionality allow for straightforward and specific labeling of biomolecules via click chemistry.[1][2] When used as an activator dye in dSTORM, it enables the high-precision localization of a paired reporter dye, facilitating the reconstruction of cellular structures with nanoscale resolution.[6][7] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their super-resolution imaging experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. biotium.com [biotium.com]
- 6. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trisulfo-Cy3-Alkyne Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trisulfo-Cy3-Alkyne for fluorescent labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a water-soluble fluorescent dye containing a terminal alkyne group.[1][2][3] This alkyne functional group allows it to be covalently attached to molecules containing an azide (B81097) group through a click chemistry reaction.[1] The Trisulfo-Cy3 component is a bright and photostable cyanine (B1664457) dye that fluoresces in the red region of the visible spectrum.[1][2] Its water solubility makes it suitable for labeling biomolecules in aqueous buffers.[1]
Q2: What are the excitation and emission wavelengths for Trisulfo-Cy3?
A2: The approximate excitation maximum for Trisulfo-Cy3 is 550 nm, and its emission maximum is around 570 nm.[2][4]
Q3: What is the principle of this compound labeling?
A3: The labeling reaction is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the alkyne group on the Trisulfo-Cy3 molecule specifically and efficiently reacts with an azide group on a target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage.[3][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[4][5]
Q4: What are the key components of a this compound labeling reaction?
A4: A typical CuAAC reaction for labeling includes:
-
Azide-modified biomolecule: The target molecule to be labeled.
-
This compound: The fluorescent probe.
-
Copper(I) catalyst: Often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[6]
-
Reducing agent: Typically sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) state.[7][8]
-
Copper-chelating ligand: Such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, to stabilize the Cu(I) catalyst and improve reaction efficiency.[7][9]
Q5: How should I store this compound?
A5: this compound should be stored at -20°C in the dark and protected from moisture.[2][10] Stock solutions, typically prepared in an organic solvent like DMSO or DMF, should also be stored at -20°C or -80°C and protected from light.[11][12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guides
Problem 1: No or Low Fluorescent Signal
Q: I am not seeing any fluorescent signal, or the signal is very weak. What could be the problem?
A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot the problem.
-
Inefficient Click Reaction: The core of the labeling process is the click reaction. If this reaction is inefficient, you will have a low degree of labeling.
-
Inactive Catalyst: The active catalyst is Copper(I). Oxygen in the solution can oxidize Cu(I) to the inactive Cu(II) state.[13]
-
Low Reactant Concentrations: Click reactions are dependent on the concentration of the reactants.[13]
-
Incorrect Reagent Ratios: The ratio of ligand to copper is crucial for protecting the catalyst.
-
Solution: A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) catalyst.[13]
-
-
-
Issues with the Labeled Molecule:
-
Low Incorporation of Azide: If the azide group was not efficiently incorporated into your target biomolecule, there will be nothing for the this compound to react with.
-
Solution: Verify the successful incorporation of the azide into your biomolecule using an independent method if possible.
-
-
Precipitation of the Labeled Molecule: Modifying a biomolecule with a dye can sometimes lead to precipitation, especially if the degree of labeling is too high.[14]
-
Solution: Try lowering the molar ratio of the dye to your molecule during the labeling reaction to reduce the degree of labeling.[14]
-
-
-
Fluorescence Quenching:
-
Dye-Dye Quenching: If too many dye molecules are attached to a single biomolecule, they can quench each other's fluorescence, leading to a lower-than-expected signal.[14][15]
-
Solution: Reduce the molar excess of this compound used in the labeling reaction to achieve a lower degree of labeling (DOL).
-
-
Environmental Quenching: The local environment around the dye can affect its fluorescence.[14]
-
Solution: This can be difficult to control, but sometimes changing the buffer conditions (pH, ionic strength) can help.
-
-
-
Imaging and Detection Issues:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or imager are appropriate for Cy3.[16]
-
Photobleaching: Cy3, like all fluorescent dyes, can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[17]
-
Solution: Use an anti-fade mounting medium if possible and minimize the exposure time to the excitation light.[16]
-
-
Problem 2: High Background Signal
Q: My images have a high, non-specific background fluorescence. How can I reduce it?
A: High background can obscure your specific signal and make data interpretation difficult. Here are the common causes and solutions:
-
Excess Unbound Dye: The most common cause of high background is the presence of unreacted this compound that was not removed after the labeling reaction.[9][18]
-
Solution: Thorough purification of the labeled conjugate is critical. Methods like size-exclusion chromatography (e.g., Sephadex G25), dialysis, or precipitation (e.g., with acetone) can be used to remove free dye.[5][9][19] Increasing the number and duration of wash steps after labeling can also help.[20][21]
-
-
Non-Specific Binding of the Dye: The fluorescent probe may non-specifically adhere to surfaces or other molecules in your sample.[9][22]
-
Reagent Impurities: Impurities in the alkyne or azide reagents can contribute to background signals.[9]
-
Solution: Use high-quality, purified reagents.
-
-
Autofluorescence: Biological samples themselves can have intrinsic fluorescence (autofluorescence), which can contribute to background.[16][20]
-
Copper-Mediated Fluorescence: Copper ions themselves can sometimes contribute to background fluorescence.[9]
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Labeling Reaction
| Reagent | Typical Concentration Range | Key Considerations |
| Azide-modified Biomolecule | Varies depending on the experiment | The starting point for concentration calculations. |
| This compound | 2-10 molar excess over the azide | Higher excess can drive the reaction but may increase background. |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM[7] | The source of the copper catalyst. |
| Copper-chelating Ligand (e.g., THPTA) | 5-10 fold molar excess over CuSO₄[7][9] | Protects the Cu(I) catalyst and improves reaction kinetics. |
| Sodium Ascorbate | 0.5 - 1.0 mM (5-10 fold molar excess over CuSO₄) | Should be prepared fresh to act as an efficient reducing agent.[13] |
Experimental Protocols
Protocol: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and experimental setup.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris, as they can interfere with some labeling chemistries.[13]
-
This compound
-
DMSO or DMF (anhydrous)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 5-fold molar excess over the protein).
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For example, mix 2.5 µl of 20 mM CuSO₄ and 5.0 µl of 50 mM THPTA.[23]
-
Add the premixed CuSO₄/THPTA solution to the protein-dye mixture to a final copper concentration of 50-100 µM.[7][23]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 1 mM.
-
Gently mix the reaction and protect it from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The optimal time may need to be determined empirically.
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column (e.g., a pre-packed Sephadex G-25 column).
-
Collect the fractions containing the labeled protein (the colored band that elutes first).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy3 dye (at ~550 nm).
-
Mandatory Visualization
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotium.com [biotium.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. benchchem.com [benchchem.com]
- 21. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. scispace.com [scispace.com]
Optimizing Trisulfo-Cy3-Alkyne Concentration for Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Trisulfo-Cy3-Alkyne for various labeling applications. Find troubleshooting tips for common issues and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble fluorescent dye containing a terminal alkyne group.[1][2] This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] Its high water solubility, brightness, and photostability make it an excellent choice for labeling biomolecules such as proteins and nucleic acids in aqueous environments.
Q2: What is the optimal concentration of this compound to use for labeling?
The optimal concentration of this compound can vary significantly depending on the specific application, the biomolecule being labeled, and the experimental conditions. A general recommendation for cell lysate labeling is to start with a final concentration of 20 µM and optimize within a range of 2 µM to 40 µM. For labeling of azide-modified lipids in fixed cells, concentrations can be optimized in the range of 0.5 µM to 50 µM.[5] It is always recommended to perform a titration to determine the optimal concentration for your specific experiment to achieve the best signal-to-noise ratio.
Q3: Can I use this compound for labeling live cells?
Yes, this compound can be used for live-cell labeling. The high water solubility of the trisulfonated Cy3 dye makes it suitable for use in aqueous cell culture media. However, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity from the dye or the copper catalyst used in the click reaction. For live-cell imaging with other alkyne-dyes, concentrations in the range of 5 to 30 µM have been used.[6]
Q4: What are the key components of the click chemistry reaction for labeling with this compound?
The key components for a successful copper-catalyzed click chemistry reaction are:
-
This compound: The fluorescent labeling reagent.
-
Azide-modified biomolecule: Your target molecule (e.g., protein, nucleic acid) that has been functionalized with an azide group.
-
Copper(I) catalyst: Typically generated in situ from a copper(II) sulfate (B86663) (CuSO₄) salt and a reducing agent.[7]
-
Reducing agent: Commonly sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) state.[7]
-
Copper-chelating ligand: Such as THPTA or BTTAA, to stabilize the Cu(I) ion, prevent its oxidation, and increase reaction efficiency.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II).[7] | Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Degas solutions to remove oxygen.[7] |
| Suboptimal Reagent Concentration: The concentration of this compound, the azide-modified molecule, or the copper catalyst may be too low. | Perform a titration of the this compound and copper catalyst to find the optimal concentrations. A slight excess of the alkyne dye may be beneficial.[7] | |
| Inefficient Labeling Reaction: Reaction time may be too short, or the temperature may be too low. | Increase the incubation time of the click reaction. While the reaction is typically performed at room temperature, gentle warming might improve efficiency for some substrates. | |
| Issues with the Azide-Modified Biomolecule: The azide modification of the target biomolecule may have been unsuccessful or the molecule may have degraded. | Verify the successful incorporation of the azide group using an alternative detection method if possible. Ensure proper storage and handling of the azide-modified molecule. | |
| High Background | Excess this compound: Too high a concentration of the fluorescent dye can lead to non-specific binding.[9] | Reduce the concentration of this compound used in the labeling reaction.[10] |
| Insufficient Washing: Unbound dye molecules may not have been adequately removed.[9] | Increase the number and duration of washing steps after the labeling reaction. Use a suitable wash buffer, which may include a mild detergent like Tween-20 for fixed cell applications. | |
| Cell Autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to background signal.[9] | Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a quencher or selecting a different fluorescent channel if possible. | |
| Precipitation of Reagents: The dye or other reaction components may have precipitated out of solution. | Ensure all components are fully dissolved before starting the reaction. For non-sulfonated dyes, an organic co-solvent might be needed, but this compound's water solubility should minimize this issue.[11] |
Experimental Protocols
In Vitro Protein Labeling with this compound
This protocol provides a general guideline for labeling an azide-modified protein with this compound.
Recommended Starting Concentrations:
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Protein | 1-5 mg/mL | 10-50 µM |
| This compound | 1-10 mM in water or DMSO | 1.5 - 3x molar excess over protein |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-100 µM[12] |
| THPTA Ligand | 50 mM in water | 250-500 µM (5x molar excess over Cu)[12] |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1-5 mM |
Protocol:
-
Prepare Stock Solutions: Prepare fresh stock solutions of all reagents as indicated in the table above.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add this compound: Add the desired volume of the this compound stock solution to the protein solution and mix gently.
-
Prepare Catalyst Premix: In a separate tube, mix the Copper(II) Sulfate and THPTA ligand solutions. Let this mixture stand for a few minutes.
-
Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from unreacted dye and other reaction components using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
Labeling of Fixed Cells with this compound
This protocol is for labeling azide-modified components within fixed cells for fluorescence microscopy.
Recommended Starting Concentrations:
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in water or DMSO | 2-20 µM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 100-200 µM |
| THPTA Ligand | 50 mM in water | 500-1000 µM (5x molar excess over Cu) |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1-5 mM |
Protocol:
-
Cell Fixation and Permeabilization: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes, then wash with PBS.
-
Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing this compound, Copper(II) Sulfate, THPTA ligand, and sodium ascorbate in PBS at the desired final concentrations.
-
Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 to remove unreacted reagents.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission ~550/570 nm).
Visualizations
Caption: General workflow for labeling an azide-modified biomolecule with this compound.
Caption: A logical workflow for troubleshooting common issues in this compound labeling.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
preventing photobleaching of Trisulfo-Cy3-Alkyne
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and achieve optimal performance in your fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) dye family. The "Trisulfo" modification enhances its water solubility, making it ideal for biological applications in aqueous environments without the need for organic co-solvents. The "Alkyne" functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed click chemistry reaction. Its primary applications include fluorescence microscopy, immunofluorescence, and fluorescence in situ hybridization (FISH) for labeling and visualizing proteins, nucleic acids, and other cellular components.
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging data. The mechanism often involves the fluorophore entering a long-lived, non-fluorescent triplet state. In this excited state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[1][2] Like other cyanine dyes, Trisulfo-Cy3 is susceptible to photobleaching, especially under intense or prolonged illumination.
Q3: What are the main strategies to prevent photobleaching of this compound?
There are several effective strategies to minimize photobleaching:
-
Use of Antifade Reagents: Incorporating antifade reagents into your mounting medium is one of the most common and effective methods. These reagents work by scavenging reactive oxygen species.[1]
-
Optimization of Imaging Conditions: Reducing the intensity and duration of the excitation light can significantly decrease the rate of photobleaching.[1][2] This can be achieved by using neutral density filters, lowering the laser power, and minimizing exposure times.
-
Choice of Imaging System: Certain imaging techniques, like multiphoton excitation or light-sheet microscopy, can reduce photobleaching by confining the excitation to the focal plane.[2]
-
Oxygen Depletion: Since photobleaching is often oxygen-dependent, using oxygen scavenging systems (e.g., glucose oxidase and catalase) in the imaging buffer can be beneficial, particularly for live-cell imaging.[2]
Q4: Are there commercial antifade reagents recommended for use with Cy3 dyes?
Yes, several commercially available antifade mounting media are effective at protecting Cy3 fluorescence. Some popular options include:
-
ProLong Diamond Antifade Mountant (Thermo Fisher Scientific): Offers excellent protection against photobleaching for a wide range of dyes, including Cy3.[3][4]
-
SlowFade Diamond Antifade Mountant (Thermo Fisher Scientific): A non-hardening mounting medium that provides robust photostability.[4]
-
VECTASHIELD® Antifade Mounting Medium (Vector Laboratories): A widely used antifade reagent, though some formulations may not be optimal for cyanine dyes, so it is important to check compatibility.
-
EverBrite™ Mounting Medium (Biotium): Formulated to preserve the fluorescence of a wide range of fluorochromes.
Q5: Can I prepare my own antifade mounting medium?
Yes, you can prepare effective antifade mounting media in the lab. Common active ingredients in homemade antifade reagents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (a vitamin E analog). These are typically dissolved in a glycerol-based buffer solution. Detailed protocols for preparing these reagents are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | High excitation light intensity or prolonged exposure. | - Reduce the laser power or use a neutral density filter.- Decrease the exposure time per frame.- For time-lapse imaging, increase the interval between acquisitions. |
| Absence or ineffectiveness of antifade reagent. | - Ensure you are using a fresh, properly stored antifade mounting medium.- Consider trying a different antifade formulation (see table below).- For live-cell imaging, add an antifade reagent like Trolox to the imaging medium.[5] | |
| High oxygen concentration in the imaging medium. | - For fixed samples, ensure the mounting medium is properly sealed.- For live-cell imaging, consider using an oxygen scavenging system.[2] | |
| Weak initial fluorescence signal. | Photobleaching during sample preparation or storage. | - Protect your sample from light at all stages of the staining and mounting process.- Store stained slides at 4°C in the dark. |
| Suboptimal pH of the mounting medium. | - Ensure the pH of your mounting medium is between 7.0 and 8.5, as the fluorescence of some dyes is pH-sensitive. | |
| Quenching by the antifade reagent. | - Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can quench the fluorescence of cyanine dyes.[6] Consider using an NPG or DABCO-based antifade medium. | |
| High background fluorescence. | Autofluorescence from the sample or mounting medium. | - Use a high-quality, fresh mounting medium. Some older glycerol (B35011) batches can autofluoresce.- Perform appropriate background correction during image analysis. |
Data Presentation
Comparison of Common Antifade Reagents for Cy3 Dyes
| Antifade Reagent | Type | Key Characteristics | Reported Performance with Cy3 |
| ProLong Diamond | Commercial | Hard-setting, high photostability | Excellent |
| SlowFade Diamond | Commercial | Non-hardening, good photostability | Good |
| VECTASHIELD® | Commercial | Non-hardening, widely used | Compatibility can vary; some formulations may quench Cy dyes. |
| n-Propyl Gallate (NPG) | Homemade | Effective antioxidant | Good to excellent |
| DABCO | Homemade | Less potent than NPG but also less toxic | Good |
| Trolox | Commercial/Homemade | Water-soluble antioxidant, suitable for live-cell imaging | Good, reduces blinking in single-molecule studies.[5] |
Note: The performance of antifade reagents can be influenced by the specific experimental conditions, including the sample type, buffer composition, and imaging parameters.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
Prepare the mounting medium base: In a 50 mL conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 5 mL of 10X PBS and 45 mL of glycerol).
-
Add the n-propyl gallate stock solution: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution (e.g., 0.5 mL).
-
Mix thoroughly and store: Continue stirring until the solution is homogeneous. Aliquot into light-proof tubes and store at -20°C. The mounting medium is stable for several months.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, D27802)
-
Glycerol
-
10X PBS
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) DABCO stock solution in buffer: Dissolve 1 g of DABCO in 10 mL of 1X PBS.
-
Prepare the mounting medium: In a 15 mL conical tube, combine 9 mL of glycerol with 1 mL of the 10% DABCO stock solution.
-
Mix thoroughly: Vortex or invert the tube until the solution is completely homogeneous.
-
Check and adjust pH (optional but recommended): Check the pH and adjust to ~8.0 if necessary.
-
Store: Aliquot into light-proof tubes and store at 4°C or -20°C.
Protocol 3: Using the Antifade Mounting Medium
-
After the final wash step of your staining protocol, carefully remove as much of the wash buffer as possible from the slide or coverslip without allowing the sample to dry out.
-
Place one small drop (5-10 µL) of the antifade mounting medium onto the sample.
-
Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
If necessary, gently press on the coverslip to remove any excess mounting medium, which can be wicked away with a laboratory wipe.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from evaporating.
-
For best results, allow the mounting medium to equilibrate with the sample for a short period (e.g., 30 minutes) at room temperature in the dark before imaging. Store the slides flat at 4°C in the dark.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ProLong Diamond and SlowFade Diamond Antifade Mountants for Fixed-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
Trisulfo-Cy3-Alkyne solubility and stability issues
Welcome to the Technical Support Center for Trisulfo-Cy3-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this fluorescent probe. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble fluorescent dye containing an alkyne group.[1][2] This alkyne functional group allows for its attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[2] Its high water solubility, brightness, and photostability make it a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins and nucleic acids, for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] The trisulfonated nature of the dye helps to reduce aggregation, a common issue with cyanine (B1664457) dyes, leading to more reliable and brighter fluorescent signals.[3]
Q2: In which solvents is this compound soluble?
Quantitative Solubility Data for Sulfonated Cy3 Dyes
| Compound | Solvent | Solubility |
| Sulfo-Cy3 | Water | 25 mg/mL (39.63 mM)[5][6] |
| Sulfo-Cy3 amine | DMSO | 125 mg/mL (174.84 mM)[7] |
| Sulfo-Cyanine3 NHS ester | Water | Very high[8] |
| Sulfo-Cyanine3 NHS ester | DMF, DMSO | Good[8] |
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and performance of this compound, it is recommended to store it at -20°C and protect it from light.[1][9] For stock solutions, it is advisable to aliquot the dissolved compound into single-use volumes to minimize freeze-thaw cycles.[9] When preparing stock solutions in solvents like DMSO, use an anhydrous grade to prevent hydrolysis of the compound.
Q4: What are the key stability considerations for this compound during experiments?
While this compound is a relatively stable fluorophore, its performance can be influenced by several experimental factors:
-
Photostability: Cyanine dyes like Cy3 are known for their good photostability. However, prolonged exposure to high-intensity light can lead to photobleaching.[10] It is recommended to minimize light exposure during staining and imaging procedures.
-
pH Stability: The fluorescence of sulfonated Cy3 dyes is generally stable across a broad pH range, typically from pH 4 to 10.[11][12]
-
Temperature Stability: While some studies indicate that Cy3-labeled proteins can withstand heating up to 100°C for short periods without significant loss of fluorescence, temperature fluctuations can still impact stability and fluorescent intensity.[10][13] It is best to follow the specific temperature guidelines of your experimental protocol.
-
Aggregation: Cyanine dyes have a tendency to form non-fluorescent aggregates in aqueous solutions, especially at high concentrations.[9] The trisulfonation of this dye is designed to minimize this issue.[3] However, if you suspect aggregation is occurring, consider working with lower dye concentrations or adding a small amount of organic co-solvent (e.g., DMSO) to your aqueous buffers.
Troubleshooting Guides
Guide 1: Poor Solubility or Precipitation
Issue: You are observing a precipitate when dissolving this compound or during your labeling reaction.
Potential Causes and Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent such as water, DMSO, DMF, or MeOH.[1][4]
-
High Concentration: You may be exceeding the solubility limit of the dye in your chosen solvent. Try preparing a more dilute solution. For reference, the solubility of a similar compound, Sulfo-Cy3, in water is 25 mg/mL.[5][6]
-
Aggregation: At high concentrations in aqueous buffers, cyanine dyes can aggregate. Consider adding a small percentage of an organic co-solvent like DMSO (up to 10%) to your reaction buffer to improve solubility.
-
Incomplete Dissolution: Aid dissolution by gentle vortexing or sonication.[6] Gentle warming can also be effective, but avoid excessive heat.
-
Particulates: If the solution remains cloudy after dissolution attempts, it may contain particulates. Centrifuge the solution and use the supernatant, or filter it through a 0.22 µm filter.
Guide 2: Low or No Fluorescent Signal After Click Chemistry Labeling
Issue: After performing the CuAAC click reaction to label your azide-containing molecule, you observe a weak or absent fluorescent signal.
Potential Causes and Solutions:
-
Inefficient Click Reaction:
-
Reagent Quality: Ensure that your sodium ascorbate solution is freshly prepared, as it is prone to oxidation. Verify the purity of your azide (B81097) and alkyne probes.
-
Copper Source and Ligand: Use a copper(I) source or generate it in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The use of a copper-chelating ligand (e.g., THPTA, BTTAA) is recommended to stabilize the copper(I) and improve reaction efficiency.
-
Reaction Conditions: The click reaction is generally robust, but ensure the pH of your reaction buffer is suitable for your biomolecule (typically pH 7-8.5). While the reaction proceeds at room temperature, gentle heating (e.g., 37°C) may improve efficiency for sterically hindered substrates.
-
-
Aggregation and Self-Quenching: High concentrations of the Cy3 dye can lead to aggregation and fluorescence quenching.[9] Use the lowest effective concentration of this compound for your labeling reaction.
-
Purification Issues: Ensure that your purification method (e.g., dialysis, size exclusion chromatography) is not inadvertently removing your labeled product.
-
Incorrect Imaging Parameters: Verify that you are using the correct excitation and emission filters for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO or DMF to the vial to achieve a stock solution of, for example, 10 mM.
-
Vortex the vial until the dye is completely dissolved. If necessary, briefly sonicate the solution.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
Protocol 2: General Protocol for Labeling an Azide-Modified Protein with this compound
This is a general guideline; concentrations and incubation times may need to be optimized for your specific protein and application.
-
Prepare Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution must be freshly prepared.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add this compound to a final concentration of 100-200 µM.
-
Add the copper ligand to a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and reaction components by a suitable method such as size exclusion chromatography, dialysis, or spin filtration.
-
-
Storage:
-
Store the labeled protein under appropriate conditions, protected from light.
-
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ibiantech.com [ibiantech.com]
- 9. benchchem.com [benchchem.com]
- 10. luminwaves.com [luminwaves.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
improving signal-to-noise ratio with Trisulfo-Cy3-Alkyne
Welcome to the Technical Support Center for Trisulfo-Cy3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing signal-to-noise ratio (SNR) and achieving high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a water-soluble cyanine (B1664457) dye containing an alkyne group.[1][2] This alkyne group allows it to be covalently attached to molecules containing an azide (B81097) group through a copper-catalyzed reaction known as "click chemistry".[1][2] Its high brightness and photostability make it a popular choice for fluorescently labeling biomolecules such as proteins and nucleic acids for visualization and quantification.[2] The trisulfonate groups enhance its water solubility, which is advantageous for biological applications.
Q2: What are the spectral properties of this compound?
A2: Trisulfo-Cy3 is a bright, orange-fluorescent dye.[3] It is optimally excited by the 532 nm laser line and can be visualized using filter sets designed for TRITC (tetramethylrhodamine).[3]
| Property | Value |
| Excitation Maximum | ~550 nm[4] |
| Emission Maximum | ~570 nm[4] |
Q3: How does this compound improve signal-to-noise ratio compared to other dyes?
A3: The bright fluorescence and high photostability of the Cy3 fluorophore contribute to a strong signal.[2] Additionally, its emission in the orange-red spectrum helps to avoid some of the natural autofluorescence of biological samples, which is often more pronounced in the blue and green regions of the spectrum, thereby reducing background noise.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues encountered during experiments with this compound that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excess unbound dye: this compound that has not reacted with your target molecule can bind non-specifically to other components in your sample. | Optimize washing steps: Increase the number and duration of wash steps after the labeling reaction to thoroughly remove any unbound dye. Consider using a buffer with a mild detergent (e.g., PBS with 0.1% Tween-20). |
| Non-specific binding of the dye: The dye molecule itself may have an affinity for certain cellular structures or surfaces. | Use a blocking agent: Before adding the this compound, incubate your sample with a blocking buffer (e.g., Bovine Serum Albumin or BSA) to block non-specific binding sites. |
| High dye concentration: Using too much dye can lead to increased non-specific binding and background. | Titrate the dye concentration: Perform a titration experiment to determine the optimal concentration of this compound that provides a strong signal without excessive background. |
| Autofluorescence of the sample: Biological samples naturally fluoresce, which can contribute to background noise. | Use spectral unmixing: If your imaging system has this capability, you can computationally separate the specific Cy3 signal from the autofluorescence background. |
Issue 2: Low or No Specific Signal
A weak or absent signal from your labeled molecule can also result in a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Inefficient click chemistry reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not have proceeded to completion. | Check your reagents: Ensure that your copper (I) catalyst is active. It is often generated in situ from a copper (II) source and a reducing agent like sodium ascorbate. Use freshly prepared solutions of the reducing agent.[5][6] The use of a copper-stabilizing ligand like THPTA or TBTA is also recommended to improve reaction efficiency and protect your biomolecules.[5][6] |
| Low abundance of the target molecule: The molecule you are trying to label may be present at very low levels in your sample. | Increase the amount of starting material: If possible, use more cells or a higher concentration of your protein of interest. |
| Photobleaching: The Cy3 dye can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[4] | Use an anti-fade mounting medium: For fixed samples, use a mounting medium containing an anti-fade reagent.[7] Minimize light exposure: Reduce the intensity of the excitation light and the exposure time during image acquisition. |
| Incorrect imaging settings: The microscope may not be set up correctly to detect the Cy3 fluorescence. | Verify filter sets and laser lines: Ensure you are using the appropriate excitation source (e.g., a 532 nm laser) and emission filter for Cy3.[3] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general workflow for labeling an azide-modified protein with this compound. Optimization may be required for your specific application.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Deionized water
-
DMSO (if this compound requires it for initial stock solution)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water or DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO/water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (a 2-5 fold molar excess over the protein is a good starting point).
-
Add the THPTA or TBTA ligand stock solution. A common final concentration is 5 times the concentration of the copper sulfate.
-
Add the CuSO4 stock solution. A final concentration of 50-250 µM is typically used.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to initiate the click reaction. A final concentration of 1-5 mM is common.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
Remove the excess this compound and other reaction components using a desalting column, spin column, or dialysis, depending on the nature of your labeled molecule.
-
-
Imaging:
-
Proceed with your imaging experiment using the appropriate fluorescence microscope settings for Cy3.
-
Visualizations
References
non-specific binding of Trisulfo-Cy3-Alkyne and how to prevent it
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a water-soluble, bright, and photostable fluorescent dye.[1][2] It contains a terminal alkyne group that allows it to be conjugated to molecules containing an azide (B81097) group via a copper(I)-catalyzed click reaction.[1][2][3] Its three sulfonate groups enhance its water solubility, which is intended to reduce aggregation and non-specific binding driven by hydrophobic interactions.[4]
| Property | Value | Reference |
| Excitation Maximum | ~550 nm | [1][5] |
| Emission Maximum | ~570 nm | [1][5] |
| Solubility | Water, DMSO, DMF | [1][5] |
| Key Feature | Water-soluble due to trisulfonation | [1][2] |
Q2: What are the primary causes of non-specific binding of this compound?
A2: Non-specific binding of this compound can stem from several factors related to both the cyanine (B1664457) dye structure and the click chemistry reaction itself:
-
Ionic Interactions: Cyanine dyes, even sulfonated ones, can exhibit charge-based interactions with cellular components.[6] For instance, the negatively charged sulfonate groups might interact with positively charged proteins or lipids.
-
Hydrophobic Interactions: Despite being water-soluble, residual hydrophobic regions on the cyanine core can still interact with hydrophobic pockets in proteins or lipid membranes.[4]
-
Click Chemistry Side Reactions: In copper-catalyzed reactions, the terminal alkyne on the dye can react non-specifically with protein functional groups, particularly thiol groups on cysteine residues.[7][8][9] This is a known issue when the alkyne is on the detection reagent and present in excess.[8][10]
-
Excess Reagent Concentration: Using too high a concentration of this compound can lead to increased background signal due to unbound dye that is not sufficiently washed away.[7][11]
-
Copper-Related Issues: Free copper ions can bind non-specifically to biomolecules and may contribute to background fluorescence.[7]
Q3: Can non-specific binding of cyanine dyes be cell-type specific?
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating sources of non-specific binding in your experiments.
Logical Flow for Troubleshooting
Caption: A flowchart for systematically troubleshooting non-specific binding of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background in negative controls (no azide label) | 1. Non-specific dye binding: The Trisulfo-Cy3 moiety is binding to cellular components. 2. Alkyne side reactions: The alkyne group is reacting with nucleophiles like thiols.[7][9] | 1. Optimize dye concentration: Titrate the this compound concentration. Start with a lower concentration (e.g., 5-10 µM) and increase only if the specific signal is too low.[7][11] 2. Improve blocking: Use a blocking buffer containing Bovine Serum Albumin (BSA) (e.g., 1-3%) or normal serum before the click reaction.[6][7] For problematic cell types like monocytes, consider using a commercial cyanine dye blocking buffer.[12][13][14][16] 3. Enhance washing: Increase the number and duration of wash steps after the click reaction. Include a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) in the wash buffers to disrupt weak, non-specific interactions.[17] |
| Signal observed in the absence of copper catalyst | Direct alkyne reactivity: Although less common than with strained alkynes, terminal alkynes might have some residual reactivity or impurities. | This is unlikely to be a major issue. Ensure the purity of your this compound.[7] If background persists, focus on the blocking and washing steps as the primary solution. |
| Overall high background in all samples | 1. Impure reagents: Reagents, especially sodium ascorbate, may be oxidized or contain impurities. 2. Excess free copper: Insufficient chelating ligand can lead to free copper, causing background.[7] | 1. Use fresh reagents: Always use a freshly prepared solution of sodium ascorbate.[7][11] 2. Optimize copper/ligand ratio: Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA, BTTAA) to copper sulfate, typically a 5:1 ratio or higher.[7] |
Experimental Protocols
Protocol 1: General Blocking and Staining for Fixed Cells (Immunofluorescence)
This protocol provides a starting point for minimizing non-specific binding during click chemistry labeling of azide-modified biomolecules in fixed cells.
Workflow Diagram:
Caption: A standard workflow for click chemistry labeling in fixed cells with blocking and washing steps.
Materials:
-
Fixed, azide-labeled cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
This compound (stock solution in water or DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Wash Buffer: 0.1% Tween-20 in PBS
Procedure:
-
Permeabilization: Wash fixed cells twice with PBS. Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to saturate non-specific binding sites.
-
Prepare Click Reaction Cocktail: Always prepare fresh. For a final volume of 200 µL:
-
178 µL PBS
-
2 µL this compound (from a 1 mM stock for a final concentration of 10 µM)
-
10 µL CuSO₄ (from a 20 mM stock)
-
10 µL THPTA ligand (from a 40 mM stock)
-
Vortex briefly
-
Add 10 µL Sodium Ascorbate (from a 300 mM stock, freshly prepared) to initiate the reaction.[11]
-
-
Click Reaction: Remove the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with Wash Buffer, incubating for 5 minutes during each wash.
-
Wash two times with PBS to remove residual detergent.
-
-
Downstream Processing: Proceed with counterstaining (e.g., DAPI) and mounting for imaging.
Protocol 2: Protein Lysate Labeling and Cleanup
This protocol is for labeling azide-modified proteins in a cell lysate and includes a cleanup step to remove excess dye.
Procedure:
-
Protein Lysate: Start with 50 µL of protein lysate (1-5 mg/mL).[11]
-
Click Reaction: Add the click reaction components as described in Protocol 1. The final volume will be ~100 µL. Incubate for 30-60 minutes at room temperature, protected from light.
-
Protein Precipitation (Cleanup):
-
Add 400 µL of ice-cold acetone (B3395972) (or 600 µL of methanol) to the reaction mixture.[7][11]
-
Vortex briefly and incubate at -20°C for at least 1 hour to precipitate proteins.[7]
-
Centrifuge at >14,000 x g for 10 minutes to pellet the proteins.[7]
-
Carefully aspirate and discard the supernatant which contains the unreacted this compound.
-
Gently wash the pellet with 500 µL of ice-cold methanol, centrifuge again, and discard the supernatant.
-
-
Resuspension: Air-dry the pellet briefly and resuspend in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis like in-gel fluorescence scanning.
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the effectiveness of general strategies for reducing non-specific binding of fluorescent probes in click chemistry, based on available literature.
| Strategy | Method | Typical Reduction in Background | Reference |
| Probe Concentration | Lowering strained alkyne concentration from high µM to 5 µM in cell lysates. | Significant reduction in non-specific signals. | [7] |
| Blocking Agents | Use of commercial monocyte-blocking buffers for cyanine dyes. | Effectively eliminates non-specific binding to monocytes. | [12][13][14] |
| Blocking Agents | Addition of 2% human IgG for FITC-conjugated antibodies on eosinophils. | Substantial reduction in background fluorescence. | [6] |
| Washing Steps | Addition of non-ionic detergents (e.g., Triton X-100) to wash buffers. | Can disrupt weak hydrophobic and ionic interactions, lowering background. | [17] |
| Copper Chelation | Using a ligand-to-copper ratio of at least 5:1 in CuAAC. | Helps avoid radical formation and protein damage that can contribute to background. | [7] |
| Alternative Chemistry | Switching from CuAAC to strain-promoted azide-alkyne cycloaddition (SPAAC). | Can reduce side reactions, as it avoids the use of a copper catalyst. | [10] |
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 15. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 16. BD Pharmingen™ MonoBlock™ Leukocyte Staining Buffer [bdbiosciences.com]
- 17. Effects of nonionic detergents on P-glycoprotein drug binding and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trisulfo-Cy3-Alkyne Click Chemistry
Welcome to the technical support center for Trisulfo-Cy3-Alkyne click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common challenges and to offer detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound click chemistry experiments in a question-and-answer format.
Issue 1: Low or No Fluorescent Signal (Low Reaction Yield)
Q: I am not seeing any fluorescence, or the signal is very weak after my click reaction. What are the possible causes and how can I fix this?
A: Low or no fluorescence is typically due to an inefficient click reaction. Several factors can contribute to this:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.
-
Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the Cu(I) state. It is also recommended to degas your reaction buffer and other aqueous solutions.
-
-
Incorrect Reagent Ratios: The stoichiometry of your reactants and catalyst components is crucial for an efficient reaction.
-
Solution: While a 1:1 ratio of alkyne to azide (B81097) is the theoretical ideal, using a slight excess (e.g., 1.5 to 10-fold) of the less critical or more accessible component (often the this compound) can drive the reaction to completion. The ratio of the copper-stabilizing ligand to the copper source is also critical; a 5:1 ligand-to-copper ratio is often recommended.
-
-
Low Reactant Concentrations: Click reactions are dependent on the concentration of the reactants. If your azide-containing biomolecule is at a very low concentration, the reaction rate will be slow.
-
Solution: If possible, increase the concentration of your limiting reactant. If this is not feasible, you may need to increase the reaction time or the concentration of the other reactants.
-
-
Interfering Buffer Components: Certain buffer components can interfere with the click reaction.
-
Solution: Avoid using Tris-based buffers, as the amine groups can chelate the copper catalyst. Buffers like PBS or HEPES are generally more suitable. Also, be aware that other components in your sample, such as thiols (e.g., from DTT), can interfere with the reaction. These should be removed prior to the click reaction, for instance, by dialysis or buffer exchange.
-
Issue 2: High Background Fluorescence
Q: My samples show high background fluorescence, even in my negative controls. What could be causing this and how can I reduce it?
A: High background can obscure your specific signal and is often a result of non-specific binding of the fluorescent dye or issues with the reaction components.
-
Non-Specific Binding of this compound: The this compound, being a charged and sticky molecule, can non-specifically adhere to proteins or other biomolecules.
-
Solution: Decrease the concentration of the this compound in your reaction. Additionally, increasing the number and duration of washing steps after the reaction can help remove non-specifically bound dye. Adding a blocking agent, such as BSA, to your buffers can also be effective.
-
-
Copper-Mediated Fluorescence: The copper catalyst itself can sometimes contribute to background fluorescence.
-
Solution: Ensure you are using a copper-chelating ligand like THPTA or BTTAA in a sufficient excess (5- to 10-fold) over the copper sulfate (B86663). After the reaction is complete, a final wash with a copper chelator like EDTA can help to quench any residual copper-related fluorescence.
-
-
Impure Reagents: Impurities in your this compound or other reagents can lead to background signal.
-
Solution: Use high-purity reagents. If you suspect impurities in your dye, you may need to purify it before use.
-
Issue 3: Difficulty Purifying the Labeled Product
Q: I am having trouble separating my this compound labeled product from the unreacted dye. What are the best purification methods?
A: The choice of purification method depends on the nature of your labeled molecule. Due to the high water solubility of this compound, removing the unreacted dye is crucial.
-
For Labeled Oligonucleotides:
-
HPLC: Ion-pair reversed-phase high-performance liquid chromatography (HPLC) is a highly effective method for purifying labeled oligonucleotides.[1]
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used to separate the labeled product from the free dye.
-
-
For Labeled Proteins:
-
Size Exclusion Chromatography (SEC): SEC is a common method for separating labeled proteins from smaller molecules like the unreacted dye.
-
Dialysis/Buffer Exchange: For larger proteins, dialysis or buffer exchange can effectively remove the smaller unreacted dye molecules.
-
-
General Tip: When developing a purification strategy, it is important to consider the properties of both your target molecule and the this compound to choose the most appropriate method.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound? A: this compound is water-soluble due to its three sulfonate groups.[2] It can also be dissolved in polar organic solvents like DMSO and DMF.[2] For most biological applications, dissolving it in an aqueous buffer is recommended.
Q2: What is the recommended storage condition for this compound? A: It is recommended to store this compound at -20°C in the dark.[2]
Q3: Can I use a copper(II) salt directly as the catalyst? A: No, the active catalyst is copper(I). If you use a copper(II) salt, such as copper(II) sulfate (CuSO₄), you must add a reducing agent, like sodium ascorbate, to reduce the Cu(II) to Cu(I) in situ.
Q4: What is the purpose of a ligand like THPTA in the click reaction? A: A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two main purposes. Firstly, it stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. Secondly, it can accelerate the reaction rate. For aqueous reactions, a water-soluble ligand like THPTA is highly recommended.
Q5: Are there any known side reactions to be aware of? A: While click chemistry is known for its high specificity, some side reactions can occur. For instance, in the presence of a copper catalyst, terminal alkynes can sometimes undergo homocoupling. Additionally, some studies have reported weak, non-specific labeling of proteins by alkyne-containing dyes in the presence of a copper catalyst.[3]
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges for the key components in a this compound click chemistry reaction, based on general protocols for copper-catalyzed click chemistry. Note that these are starting points, and optimal conditions may vary depending on the specific application.
Table 1: Recommended Reagent Concentrations for a General Click Chemistry Reaction
| Reagent | Stock Solution Concentration | Final Reaction Concentration |
| Azide-modified Biomolecule | Dependent on sample | 1-100 µM |
| This compound | 1-10 mM in water or DMSO | 1.5 - 10 fold molar excess over azide |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 50-500 µM |
| Ligand (e.g., THPTA) | 50-100 mM in water | 250 µM - 2.5 mM (5-fold excess to CuSO₄) |
| Sodium Ascorbate | 100-500 mM in water (prepare fresh) | 1-5 mM |
Table 2: Example Reaction Parameters for Oligonucleotide Labeling
| Parameter | Recommended Condition |
| Reaction Time | 30 minutes to 2 hours |
| Reaction Temperature | Room Temperature |
| Reaction Buffer | PBS or HEPES, pH 7-7.5 |
Experimental Protocols
Detailed Methodology for a General this compound Click Chemistry Reaction
This protocol provides a general procedure for labeling an azide-modified biomolecule with this compound.
1. Reagent Preparation:
-
Azide-modified Biomolecule: Prepare your azide-containing protein, oligonucleotide, or other molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in nuclease-free water or DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh for each experiment.
2. Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 5-fold molar excess over the azide).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For example, to achieve a final concentration of 500 µM CuSO₄ and 2.5 mM THPTA, you would mix equal volumes of a 10 mM CuSO₄ stock and a 50 mM THPTA stock. Let this mixture sit for a few minutes.
-
Add the CuSO₄/THPTA mixture to the reaction tube containing the azide and alkyne.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction components.
3. Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
4. Purification:
-
Purify the labeled product using a method appropriate for your biomolecule (e.g., HPLC for oligonucleotides, size exclusion chromatography for proteins).
Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting decision tree for common issues.
Caption: Key components of the Cu(I)-catalyzed click chemistry reaction.
References
Technical Support Center: Purification of Trisulfo-Cy3-Alkyne Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with Trisulfo-Cy3-Alkyne.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound labeled biomolecules.
Issue 1: Presence of Free (Unconjugated) this compound After Purification
Symptoms:
-
A second, low-molecular-weight colored band is visible during size-exclusion chromatography (SEC).
-
The flow-through from a spin column or dialysis cassette is brightly colored.
-
Analysis by SDS-PAGE shows a fluorescent band at the bottom of the gel, separate from the labeled biomolecule.
-
High background fluorescence in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Purification Method | The chosen purification method may not be optimal for removing the highly water-soluble this compound. For sulfonated dyes, dialysis can be an effective method for removal of unreacted dye. Gel filtration, HPLC, and ion exchange chromatography are also suitable purification methods.[1] Consider switching to a method with higher resolving power, such as HPLC, or performing a second purification step. |
| Overloading of Purification Column/Device | Exceeding the recommended capacity of a spin column, SEC column, or dialysis device can lead to incomplete separation. Reduce the sample load or use a larger capacity purification device. |
| Inappropriate Column Resin for SEC | The pore size of the SEC resin may not be appropriate for the size difference between your biomolecule and the free dye. Ensure the resin's fractionation range allows for clear separation. |
| Non-optimal HPLC Conditions | The gradient, flow rate, or column chemistry in HPLC may not be suitable for separating the labeled conjugate from the free dye. Optimize the HPLC method, potentially by adjusting the gradient steepness or trying a different column chemistry (e.g., C18 for peptides). |
Issue 2: Low Yield of Labeled Biomolecule After Purification
Symptoms:
-
Low protein or nucleic acid concentration in the final purified sample.
-
Weak fluorescent signal from the purified conjugate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Adsorption of Biomolecule to Purification Matrix | The labeled biomolecule may be non-specifically binding to the purification column or membrane. To prevent potential ionic interactions, it is recommended to have a low salt concentration (at least 25 mM sodium chloride) in the buffer during desalting.[2] Including a non-ionic detergent (e.g., 0.01% Tween-20) in the buffers can help reduce hydrophobic interactions. |
| Precipitation of Labeled Biomolecule | The conjugation of the dye may have altered the solubility of your biomolecule, leading to precipitation during purification. This compound is highly water-soluble, which generally improves the solubility of the conjugate.[1][3] However, if precipitation occurs, consider performing purification at a different pH or ionic strength. |
| Multiple Purification Steps | Each purification step will result in some sample loss. Minimize the number of steps where possible by optimizing the primary purification method. |
| Harsh Elution Conditions | In methods like ion-exchange or affinity chromatography, the elution buffer may be too harsh, leading to denaturation and loss of the biomolecule. Optimize elution conditions by using a step or linear gradient to find the mildest effective conditions. |
Issue 3: Altered Activity or Function of the Labeled Biomolecule
Symptoms:
-
Reduced enzymatic activity, binding affinity, or other functional parameters of the labeled biomolecule compared to the unlabeled version.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Labeling at a Critical Functional Site | The this compound may have attached to a residue essential for the biomolecule's function. If possible, redesign the labeling strategy to target a different site that is not critical for activity. |
| Denaturation During Labeling or Purification | The biomolecule may have been denatured by the reaction conditions (e.g., pH, temperature) or during purification. Ensure all steps are performed under conditions that maintain the stability of your biomolecule. |
| Steric Hindrance from the Dye | The size of the this compound molecule may be sterically hindering the interaction of your biomolecule with its binding partners. Consider using a linker with a different length or structure if this is a concern. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for removing unconjugated this compound?
A1: The best method depends on the nature of your biomolecule (e.g., protein, peptide, oligonucleotide) and its size. Due to the high water solubility of this compound, several methods can be effective.[1][3]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method for separating the larger labeled biomolecule from the smaller, free dye. It is generally a gentle method that preserves the activity of the biomolecule.
-
Dialysis: For larger biomolecules (typically >10 kDa), dialysis against a large volume of buffer can be a simple and effective way to remove the small, unconjugated dye.
-
Spin Columns: These are a rapid form of gel filtration and are suitable for small sample volumes. They are effective at removing free dye.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is particularly useful for purifying labeled peptides and oligonucleotides, offering high resolution to separate labeled products from both free dye and unlabeled molecules.
Q2: How can I tell if all the free dye has been removed?
A2: You can assess the removal of free dye using a few methods:
-
SDS-PAGE: Run the purified sample on an SDS-polyacrylamide gel. Image the gel using a fluorescence scanner. If free dye is present, you will see a fluorescent band at the bottom of the gel corresponding to the low molecular weight of the dye.
-
Thin-Layer Chromatography (TLC): Spot a small amount of your purified sample onto a TLC plate and develop it with an appropriate solvent system. The labeled biomolecule will remain at the origin, while the free dye will migrate up the plate.
-
Spectrophotometry: The presence of free dye can sometimes be inferred from the A280/A550 ratio, although this is not a definitive measure of purity. A significant excess of free dye can skew this ratio.
Q3: My labeled protein is precipitating after purification. What can I do?
A3: this compound is a highly water-soluble dye, which should help to maintain the solubility of the labeled protein.[1][3] If you are still observing precipitation, consider the following:
-
Buffer Conditions: Ensure the pH and ionic strength of your storage buffer are optimal for your protein's stability.
-
Additives: Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (5-20%), or a non-ionic detergent (e.g., 0.01% Tween-20).
-
Concentration: Avoid concentrating the protein to a level that exceeds its solubility.
Q4: What are the storage conditions for this compound and the labeled conjugate?
A4: The this compound powder should be stored at -20°C in the dark and kept desiccated.[1][3] Once in solution, it is recommended to use it as soon as possible or store it in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. The labeled biomolecule conjugate should be stored under conditions that are optimal for the unlabeled biomolecule, typically at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol. Always protect the dye and the conjugate from light to prevent photobleaching.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | ~805.9 g/mol |
| Excitation Maximum (λex) | ~550 nm[3] |
| Emission Maximum (λem) | ~570 nm[3] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[3] |
| Solubility | Water, DMSO, DMF[3] |
| Storage | -20°C, desiccated, in the dark[1][3] |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (SEC)
This protocol is suitable for purifying proteins with a molecular weight significantly larger than the free dye.
Materials:
-
SEC column with an appropriate fractionation range (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC) or gravity flow setup
-
Purification buffer (e.g., PBS, pH 7.4)
-
Labeled protein reaction mixture
-
Fraction collector
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Sample Loading: Carefully load the labeling reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the purification buffer at a flow rate appropriate for the column.
-
Fraction Collection: Collect fractions as the sample passes through the column. The labeled protein will typically elute first as a colored band, followed by the free dye as a second, slower-moving colored band.
-
Analysis: Analyze the collected fractions by measuring the absorbance at 280 nm (for protein) and 550 nm (for Trisulfo-Cy3). Pool the fractions containing the labeled protein with a good A550/A280 ratio and minimal trailing of the free dye.
-
Purity Check: Confirm the removal of free dye by running a sample of the pooled fractions on an SDS-PAGE gel and imaging for fluorescence.
Protocol 2: Purification of this compound Labeled Peptide using Reverse-Phase HPLC (RP-HPLC)
This protocol is ideal for purifying smaller molecules like peptides, where high resolution is required.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Labeled peptide reaction mixture
Methodology:
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Sample Injection: Inject the labeling reaction mixture onto the column.
-
Gradient Elution: Elute the sample using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).
-
Detection: Monitor the elution profile at 220 nm (for peptide backbone) and 550 nm (for Trisulfo-Cy3).
-
Fraction Collection: Collect the peaks corresponding to the labeled peptide. The free dye will typically elute earlier in the gradient than the labeled peptide.
-
Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by mass spectrometry) and lyophilize the pure fractions to obtain the final product.
Visualizations
Caption: Workflow for purification of this compound labeled biomolecules.
Caption: Troubleshooting logic for post-purification analysis.
References
Validation & Comparative
A Head-to-Head Comparison: Trisulfo-Cy3-Alkyne vs. Sulfo-Cy3-Alkyne for Fluorescent Labeling
In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes. Among the arsenal (B13267) of tools available, fluorescent probes functionalized with an alkyne group for click chemistry have become indispensable. This guide provides a detailed comparison of two closely related yet distinct fluorescent probes: Trisulfo-Cy3-Alkyne and sulfo-Cy3-Alkyne. This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed decision for their specific experimental needs.
The primary distinction between these two cyanine (B1664457) dyes lies in their degree of sulfonation, which directly impacts their physicochemical properties, particularly their hydrophilicity. While both dyes are designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the choice between them can significantly influence experimental outcomes in terms of signal intensity, background noise, and handling in aqueous environments.
Performance and Properties: A Tabular Comparison
| Property | This compound | Sulfo-Cy3-Alkyne | Key Differences and Implications |
| Structure | Cy3 core with three sulfonate groups and a terminal alkyne. | Cy3 core with one or two sulfonate groups and a terminal alkyne. | The higher number of sulfonate groups in the Trisulfo version significantly increases its water solubility. |
| Excitation Max (λex) | ~555 nm | ~555 nm | Both dyes are compatible with standard excitation sources, such as a 532 nm or 555 nm laser line. |
| Emission Max (λem) | ~570 nm | ~572 nm | The emission spectra are nearly identical, allowing for detection with standard TRITC filter sets. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[] | ~150,000 cm⁻¹M⁻¹[2] | Both dyes exhibit high molar extinction coefficients, indicating a strong ability to absorb light and leading to bright fluorescent signals. |
| Quantum Yield (Φ) | Not consistently reported, but generally high for Cy3 dyes.[3] | 0.1[4] | A higher quantum yield translates to a brighter fluorescent signal. While specific values for the trisulfonated version are scarce, Cy3 dyes are known for their brightness. |
| Water Solubility | Very High | High | This compound is exceptionally soluble in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to sensitive biomolecules.[5][6] This can lead to lower background and reduced non-specific binding. |
| Photostability | High[5][6] | High[7] | Both dyes are described as being photostable, which is crucial for applications requiring prolonged or repeated imaging. |
Experimental Considerations and Logical Workflow
The primary application for both this compound and sulfo-Cy3-Alkyne is the covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Caption: A generalized workflow for labeling azide-modified biomolecules with alkyne-functionalized fluorescent dyes via CuAAC.
Signaling Pathway and Reaction Mechanism
The underlying chemical transformation for both dyes is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly specific and efficient, forming a stable triazole linkage.
References
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Trisulfo-Cy3-Alkyne vs. Alexa Fluor 555 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging click chemistry for molecular labeling, the choice of a fluorescent probe is critical to experimental success. This guide provides an objective comparison of two widely used orange-fluorescent alkyne-functionalized dyes: Trisulfo-Cy3-Alkyne and Alexa Fluor 555 Alkyne. This comparison is based on their photophysical properties and their application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. Below is a summary of the key quantitative data for this compound and Alexa Fluor 555 Alkyne.
| Property | This compound | Alexa Fluor 555 Alkyne | Reference(s) |
| Maximum Excitation (nm) | ~555 | 555 | [1][2] |
| Maximum Emission (nm) | ~570 | 565 | [2][3][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | [5][6][7] |
| Quantum Yield (Φ) | ~0.31 (for Cy3 Alkyne) | ~0.1 | [2][8] |
| Water Solubility | High | High | [6][9][10] |
| Reactive Group | Alkyne | Alkyne | [4][9] |
Performance Insights: Brightness and Photostability
While the molar extinction coefficients of both dyes are comparable, the reported quantum yield for a non-sulfonated Cy3 alkyne is higher than that reported for Alexa Fluor 555. However, it is a well-documented observation that Alexa Fluor dyes, in general, exhibit superior photostability and are less prone to self-quenching when conjugated to biomolecules at high degrees of labeling.[11][12] This often results in brighter and more stable signals in imaging applications, a critical factor for sensitive detection and quantitative studies.[13][14] Studies have shown that after continuous illumination, Alexa Fluor 555 retains a significantly higher percentage of its initial fluorescence compared to Cy3.[12]
The trisulfonation of the Cy3 core in this compound enhances its water solubility, which is a key advantage for biological applications.[9][10] Alexa Fluor 555 is also designed to be water-soluble and pH-insensitive over a broad range.[6][15]
Experimental Workflow: Copper-Catalyzed Click Chemistry (CuAAC)
Both this compound and Alexa Fluor 555 Alkyne are designed for covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][9] This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of the fluorescent dye to the target molecule in complex biological samples.
Detailed Experimental Protocol: Labeling of an Azide-Modified Protein
This protocol provides a general guideline for the fluorescent labeling of a protein containing an azide (B81097) functional group using either this compound or Alexa Fluor 555 Alkyne. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 555 Alkyne
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/tBuOH)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne dye in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne dye stock solution. The molar ratio of dye to protein may need to be optimized, but a 5 to 10-fold molar excess of the dye is a good starting point.
-
Add the THPTA or TBTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the protein.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).
-
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 555 Alkyne will depend on the specific experimental requirements.
Choose Alexa Fluor 555 Alkyne for:
-
Applications demanding the highest photostability, such as single-molecule studies or long-term imaging.
-
Experiments where maximizing the signal-to-noise ratio is critical.
Choose this compound for:
-
Applications where high water solubility is a primary concern.
-
Standard fluorescence labeling applications where the exceptional photostability of Alexa Fluor 555 may not be a strict requirement.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Cy3 alkyne | BroadPharm [broadpharm.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Alexa Fluor 555 alkyne, Triethylammonium Salt | LabX.com [labx.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. APDye 555 Alkyne | Alexa Fluor 555 Alkyne replacement | AxisPharm [axispharm.com]
- 7. cenmed.com [cenmed.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alexa Fluor 555 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Cy3 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
Validating Trisulfo-Cy3-Alkyne: A Comparative Guide to Labeling Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trisulfo-Cy3-Alkyne's performance in selective biomolecule labeling, supported by experimental data and detailed protocols. We will delve into the validation of its labeling specificity and compare its characteristics with alternative fluorescent probes.
Introduction to this compound Labeling
This compound is a fluorescent probe designed for covalent labeling of azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] This bioorthogonal reaction is highly specific, meaning the alkyne and azide (B81097) groups react exclusively with each other, without cross-reacting with other functional groups present in complex biological samples.[4] The trisulfonated nature of this dye significantly enhances its water solubility, a key feature for biological applications.[1][5]
The core principle of using this compound involves a two-step process. First, an azide-modified analog of a biological building block (e.g., an amino acid, sugar, or nucleoside) is introduced into cells or a biochemical reaction. This azide-modified molecule is incorporated into newly synthesized proteins, glycans, or nucleic acids. Second, the this compound is added, which "clicks" onto the azide-tagged molecules, rendering them fluorescently labeled for detection and analysis.
Performance Comparison with Alternatives
While direct head-to-head quantitative comparisons of this compound with other fluorescent alkynes are not extensively available in peer-reviewed literature, we can infer its performance based on the properties of its core components: the Cy3 dye and the trisulfonated modification.
Key Performance Indicators:
| Feature | This compound | Alexa Fluor 555 Alkyne (Alternative) | Non-Sulfonated Cy3-Alkyne (Alternative) |
| Brightness | Bright | Very Bright | Bright |
| Photostability | Good | Excellent | Good |
| Water Solubility | Very High | High | Low |
| Non-Specific Binding | Expected to be Low | Low | Higher potential for aggregation and non-specific binding |
| pH Sensitivity | Low (pH 4-10) | Low | Low |
| Labeling Chemistry | Copper-Catalyzed Click Chemistry | Copper-Catalyzed Click Chemistry | Copper-Catalyzed Click Chemistry |
Discussion of Performance:
-
Brightness and Photostability: Studies comparing the general Cy3 dye class to Alexa Fluor 555 show that Alexa Fluor 555 is typically brighter and more photostable.[6][7][8] This makes Alexa Fluor 555 a strong alternative for applications requiring long exposure times or the detection of low-abundance targets.
-
Water Solubility and Non-Specific Binding: The key advantage of this compound lies in its trisulfonation. Increased sulfonation enhances the hydrophilicity of the dye molecule.[5] This has two major benefits:
-
Reduced Aggregation: Hydrophobic dye molecules tend to aggregate in aqueous buffers, which can lead to fluorescence quenching and make them unavailable for the labeling reaction.[7] The high water solubility of this compound minimizes this issue.
-
Lower Non-Specific Binding: Increased hydrophilicity generally reduces non-specific binding to proteins and other biomolecules through hydrophobic interactions. This can lead to a better signal-to-noise ratio.
-
-
Non-Sulfonated Cy3-Alkyne: Compared to its non-sulfonated counterpart, this compound is expected to provide more reliable and reproducible results in aqueous biological systems due to its enhanced solubility and reduced aggregation.[9]
Experimental Validation of Labeling Specificity
To ensure that the fluorescence signal observed is a direct result of the specific click reaction on azide-modified molecules, a series of control experiments are crucial. The following protocol is adapted from methodologies used to validate alkyne-fluorophore labeling.[10]
Experimental Protocol: Validation of this compound Labeling Specificity in Cultured Cells
This protocol describes the metabolic labeling of glycoproteins in cultured cancer cells with an azide-modified sugar (N-azidoacetylmannosamine, ManNAz) and subsequent labeling with this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-azidoacetylmannosamine (ManNAz)
-
N-acetylmannosamine (ManNAc) as a negative control
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Metabolic Labeling:
-
Plate HeLa cells and grow to ~70% confluency.
-
For the experimental sample, supplement the culture medium with 50 µM ManNAz.
-
For the negative control, supplement the culture medium with 50 µM of the natural sugar, ManNAc.
-
Incubate the cells for 48 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Click Chemistry Reaction:
-
In separate microcentrifuge tubes, prepare the following reactions for both the ManNAz-treated and ManNAc-treated lysates:
-
Positive Labeling: 50 µg of protein lysate, 100 µM this compound, 1 mM CuSO₄, 2 mM THPTA, 2 mM sodium ascorbate.
-
No Catalyst Control: 50 µg of protein lysate, 100 µM this compound, (add water instead of CuSO₄ and sodium ascorbate).
-
-
Adjust the final volume of all reactions to be equal with PBS.
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
-
Sample Analysis:
-
Add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Image the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy3 (e.g., ~550 nm excitation and ~570 nm emission).
-
After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize the total protein loading in each lane.
-
Expected Results and Interpretation:
| Lane | Cell Treatment | Click Reagents | Expected Outcome | Interpretation |
| 1 | ManNAz | Full Reaction | Strong fluorescent bands | Specific labeling of azide-containing glycoproteins. |
| 2 | ManNAc | Full Reaction | No or very faint fluorescent bands | This compound does not react with proteins in the absence of the azide modification. |
| 3 | ManNAz | No Catalyst | No or very faint fluorescent bands | The click reaction is copper-dependent, demonstrating the bioorthogonality of the alkyne and azide groups. |
| 4 | ManNAz | No Dye | No fluorescent bands | The fluorescence is dependent on the presence of the this compound. |
A strong fluorescent signal should only be observed in the lane with lysate from ManNAz-treated cells that has undergone the complete click reaction (Lane 1). The negative control lanes should show minimal to no fluorescence, confirming the high specificity of the this compound labeling.[10]
Visualizing Workflows and Pathways
Experimental Workflow for Specificity Validation
Signaling Pathway Example: Analysis of Cell Surface Glycosylation in Cancer
This compound can be used to study changes in protein glycosylation that are often associated with cancer development and metastasis. This diagram illustrates a simplified pathway where altered glycosylation of a cell surface receptor could be investigated.
Conclusion
This compound is a valuable tool for the specific fluorescent labeling of azide-modified biomolecules. Its high water solubility, a result of its trisulfonated structure, is a significant advantage in biological systems, as it can minimize issues related to dye aggregation and non-specific binding, leading to a better signal-to-noise ratio. While alternative dyes like Alexa Fluor 555 Alkyne may offer superior brightness and photostability, the choice of fluorescent probe should be guided by the specific requirements of the experiment. For reliable and specific labeling in complex aqueous environments, this compound is an excellent choice. Rigorous validation of labeling specificity through the use of appropriate negative controls is essential to ensure the accuracy and reproducibility of experimental results.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Trisulfo-Cy3-Alkyne and Other Cy3 Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust and photostable fluorescent dye is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of the photostability of Trisulfo-Cy3-Alkyne against other commonly used Cy3 derivatives and alternative fluorophores, supported by available experimental data and detailed methodologies.
Quantitative Photostability Comparison
The photostability of a fluorophore is its resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light. This is a critical parameter in applications requiring prolonged or intense illumination, such as single-molecule studies and super-resolution microscopy. While specific data for this compound is limited, the general characteristics of the sulfo-Cy3 core and comparisons with other dyes can guide researchers.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| This compound | ~555 | ~570 | High | Good (Qualitative) |
| Cy3-Alkyne | ~555 | ~570 | ~0.31[1] | Moderate |
| Alexa Fluor 555 Alkyne | ~555 | ~565 | ~0.10[2] | Excellent[3][4] |
| ATTO 550 Alkyne | ~552 | ~576 | High | Excellent[5][6][7][8][] |
Note: The photostability of a dye is highly dependent on its environment, including the solvent, pH, and the presence of oxidizing or reducing agents. The relative photostability is based on qualitative statements from manufacturers and available research, as direct, side-by-side quantitative comparisons under identical conditions are scarce.
Studies have consistently shown that Alexa Fluor 555 and ATTO 550 dyes are significantly more photostable than the conventional Cy3 fluorophore.[3][4] The sulfonation of Cy3, as in Trisulfo-Cy3, is known to increase its hydrophilicity and can also enhance its photostability.[10]
Experimental Protocols
To enable researchers to perform their own comparative photostability studies, a detailed experimental protocol for measuring photobleaching rates is provided below.
Protocol for Measuring Photobleaching Rate of Fluorescent Dyes
Objective: To determine and compare the photobleaching rates of different fluorescent dyes in solution under controlled illumination.
Materials:
-
This compound
-
Other Cy3 derivatives (e.g., Cy3-Alkyne)
-
Alternative fluorescent dyes (e.g., Alexa Fluor 555 Alkyne, ATTO 550 Alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips (No. 1.5)
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Appropriate filter sets for the dyes being tested
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
Image acquisition and analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each dye in PBS at a concentration of 1 µM.
-
Create a uniform sample by placing a 10 µL drop of the dye solution onto a microscope slide and covering it with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the dye being imaged.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for all dyes being compared.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each time point.
-
Measure the mean intensity of a background region (outside the illuminated area) and subtract this from the ROI intensity for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Caption: Experimental workflow for photostability comparison.
Signaling Pathways and Logical Relationships
The primary mechanism of photobleaching for many fluorophores, including cyanine (B1664457) dyes, involves the transition from the excited singlet state to a long-lived triplet state. In the triplet state, the dye is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically degrade the fluorophore.
Caption: Simplified photobleaching pathway for cyanine dyes.
Conclusion
The selection of a fluorescent dye for demanding applications requires careful consideration of its photophysical properties, particularly its photostability. While this compound is a valuable tool for bioorthogonal labeling due to its water solubility and brightness, for applications requiring the highest degree of photostability, alternatives such as Alexa Fluor 555 Alkyne and ATTO 550 Alkyne may offer superior performance. Researchers are encouraged to perform their own in-house comparisons using the provided protocol to determine the optimal dye for their specific experimental conditions and imaging modality.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alexa Fluor 555 alkyne, Triethylammonium Salt | LabX.com [labx.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AATOM(TM) 550 alkyne | AAT Bioquest | Biomol.com [biomol.com]
- 7. ATTO 550 | Products | Leica Microsystems [leica-microsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. lumiprobe.com [lumiprobe.com]
Trisulfonated Cyanine Dyes: A Comparative Guide to Enhanced Performance in Bioconjugation and Imaging
In the realm of fluorescence labeling, the selection of an appropriate dye is paramount to achieving sensitive and reliable experimental outcomes. For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes have emerged as a versatile class of fluorophores. This guide provides an objective comparison of trisulfonated cyanine dyes against their non-sulfonated and less-sulfonated counterparts, supported by experimental data, to highlight the distinct advantages conferred by increased sulfonation.
The Advantage of Trisulfonation: Superior Aqueous Solubility and Reduced Aggregation
The core structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The defining characteristic of trisulfonated cyanine dyes is the presence of three sulfonate (-SO₃⁻) groups. These negatively charged moieties are the key to their enhanced performance, primarily by imparting exceptional water solubility.[1]
This increased hydrophilicity offers several significant benefits:
-
Elimination of Organic Co-solvents: Non-sulfonated cyanine dyes typically exhibit low solubility in aqueous solutions and necessitate the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions.[2][3] These organic solvents can be detrimental to the structure and function of sensitive biomolecules, such as proteins and antibodies. Trisulfonated cyanine dyes, being highly water-soluble, can be directly used in aqueous buffers, simplifying the labeling process and preserving the integrity of the target biomolecule.[4][5]
-
Reduced Aggregation: Cyanine dyes, particularly in aqueous environments, have a tendency to form aggregates.[6][7] This aggregation can lead to fluorescence quenching and altered spectral properties, ultimately affecting the accuracy and reproducibility of experimental results. The charged sulfonate groups on trisulfonated cyanine dyes decrease the propensity for dye-dye and dye-conjugate aggregation, ensuring a more homogenous and reliable fluorescent signal.[4][5]
-
Simplified Purification: The high water solubility of sulfonated cyanine dyes facilitates the removal of unreacted dye after the labeling reaction, especially when using purification methods like dialysis against aqueous buffers.[4]
Performance Comparison: Spectral Properties
While the primary advantages of trisulfonation lie in the improved handling and reaction conditions, it is also important to consider the impact on the photophysical properties of the dyes. The spectral characteristics of sulfonated and non-sulfonated cyanine dyes are generally very similar.[4][5] However, subtle differences in extinction coefficients and fluorescence quantum yields can be observed.
| Dye | Form | Extinction Coefficient (ε) in cm⁻¹M⁻¹ | Fluorescence Quantum Yield (Φ) |
| Cy3 | Sulfo | 150,000 | 0.10 |
| Non-Sulfo | 140,000 | 0.07 | |
| Cy5 | Sulfo | 250,000 | 0.27 |
| Non-Sulfo | 230,000 | 0.16 | |
| Cy7 | Sulfo | 250,000 | 0.12 |
| Non-sulfo | 250,000 | 0.2 |
Table 1: Spectral comparison of sulfonated and non-sulfonated Cy3, Cy5, and Cy7 dyes.
Further studies have demonstrated a notable increase in the relative fluorescence quantum yield for sulfonated cyanine dyes compared to their non-sulfonated analogs.
| Dye Comparison | Relative Fluorescence Quantum Yield Improvement |
| sCy3 vs Cy3 | 2.67-fold |
| sCy5 vs Cy5 | 3.13-fold |
Table 2: Relative fluorescence quantum yield improvement of sulfonated (sCy) versus non-sulfonated (Cy) dyes.
Experimental Protocols: A Side-by-Side Look at Antibody Labeling
The practical benefits of using trisulfonated cyanine dyes become evident when comparing the experimental protocols for labeling biomolecules, such as antibodies. Below is a comparative overview of typical protocols for labeling an antibody with a non-sulfonated Cy5 NHS ester versus a sulfonated Cy5 NHS ester.
Protocol 1: Antibody Labeling with Non-Sulfonated Cy5 NHS Ester
This protocol requires the use of an organic co-solvent to dissolve the dye.
Materials:
-
Purified Antibody (in amine-free buffer, e.g., PBS)
-
Non-sulfonated Cy5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the non-sulfonated Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[8]
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Add the calculated amount of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent should be kept below 10% to minimize protein denaturation.[9]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.
-
Purification: Separate the labeled antibody from the unreacted dye using a purification column.
Protocol 2: Antibody Labeling with Trisulfonated Cy5 NHS Ester
This protocol is performed entirely in an aqueous buffer.
Materials:
-
Purified Antibody (in amine-free buffer, e.g., PBS)
-
Trisulfonated Cy5 NHS ester
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the trisulfonated Cy5 NHS ester directly in the reaction buffer (e.g., 0.1 M sodium bicarbonate). No organic co-solvent is needed.[10]
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Add the aqueous solution of the trisulfonated Cy5 NHS ester to the antibody solution.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.
-
Purification: Separate the labeled antibody from the unreacted dye using a purification column.
Visualizing the Difference
The following diagrams illustrate the key structural and workflow differences between non-sulfonated and trisulfonated cyanine dyes.
Caption: Structural comparison of non-sulfonated and trisulfonated cyanine dyes.
Caption: Simplified workflow for biomolecule labeling.
Caption: Impact of sulfonation on the physicochemical properties of cyanine dyes.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. interchim.fr [interchim.fr]
- 7. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. cy5-5-carboxylic-acid.com [cy5-5-carboxylic-acid.com]
- 10. broadpharm.com [broadpharm.com]
Trisulfo-Cy3-Alkyne: A Comparative Guide to Performance in Diverse Buffer Systems
For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the choice of fluorescent probe and the reaction conditions are paramount for achieving reliable and reproducible results. Trisulfo-Cy3-Alkyne, a water-soluble and bright fluorophore, is a popular choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides a comprehensive comparison of its performance in different buffer conditions, offers insights into alternative probes, and presents detailed experimental protocols to aid in experimental design.
Performance Overview
This compound is valued for its high water solubility, brightness, and photostability, making it suitable for a wide range of applications in aqueous environments.[1][2] The "Trisulfo" modification, referring to three sulfonate groups, enhances its hydrophilicity, which is advantageous for labeling biomolecules in their native buffer systems without the need for organic co-solvents.[3] The core Cy3 fluorophore is known for its strong fluorescence and relative photostability, although more advanced dyes like Alexa Fluor 555 have been reported to exhibit superior photostability.[4][5] The fluorescence of Cy3 is generally stable across a broad pH range, typically from pH 4 to 10.[6]
Buffer Considerations for Optimal Performance
The choice of buffer can influence both the efficiency of the click chemistry reaction and the fluorescence properties of the dye.
For the Click Chemistry Reaction (CuAAC):
The copper-catalyzed azide-alkyne cycloaddition reaction is sensitive to certain buffer components.
-
Phosphate-Buffered Saline (PBS): Phosphate ions can interact with the copper catalyst, potentially reducing its efficacy. While not always inhibitory, it is a factor to consider.
-
Tris-Based Buffers (e.g., Tris-HCl): Tris is a commonly used buffer in molecular biology and is generally compatible with CuAAC. However, its pH is temperature-dependent, which could be a consideration for reactions performed at different temperatures.[7]
-
HEPES Buffers: HEPES is often considered a good choice for CuAAC as it has a pKa close to physiological pH and its pH is less sensitive to temperature changes compared to Tris.[7] It is frequently used in protocols for labeling more sensitive biological samples like cells.
For robust and efficient labeling, specialized click chemistry buffers are often recommended. These typically include a copper(I) source (like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate) and a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and enhance reaction kinetics.[8][9]
For Fluorescence Performance:
The intrinsic fluorescence of Trisulfo-Cy3 is largely determined by the Cy3 core. This fluorophore is known to be relatively insensitive to the chemical environment of common biological buffers. However, extreme pH values or the presence of certain quenching agents in a buffer could potentially affect fluorescence intensity.
Comparative Performance Data
The following tables summarize the known properties of this compound and provide a qualitative comparison with a common alternative, Alexa Fluor 555-Alkyne. Disclaimer: Direct quantitative comparisons of this compound in different buffers were not found in publicly available literature. The photostability data is based on the core Cy3 fluorophore.
Table 1: Photophysical Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~550 nm | [1][10] |
| Emission Maximum (λem) | ~570 nm | [1][10] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [11] |
| Solubility | High in water | [1][2] |
| pH Sensitivity | Low (stable between pH 4-10) | [6] |
Table 2: Qualitative Performance Comparison in Different Buffers
| Buffer | Expected Click Reaction Efficiency | Expected Fluorescence Performance | Notes |
| PBS | Moderate | Good | Phosphate may interact with the copper catalyst. |
| Tris-HCl | Good | Good | pH is temperature-dependent. |
| HEPES | Good to Excellent | Good | Generally a good choice for biological labeling. |
| Click Chemistry Buffer (with ligand) | Excellent | Good | Optimized for the CuAAC reaction. |
Table 3: Comparison with Alexa Fluor 555-Alkyne
| Feature | This compound | Alexa Fluor 555-Alkyne | Source(s) |
| Brightness | Bright | Very Bright | [4] |
| Photostability | Good | Excellent (more photostable than Cy3) | [4] |
| Water Solubility | Excellent | Good | [1][2] |
| pH Sensitivity | Low | Low | [6] |
| Click Chemistry | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | N/A |
Experimental Protocols
The following are generalized protocols for a typical copper-catalyzed click chemistry reaction. It is crucial to optimize the protocol for your specific application.
Protocol 1: Labeling of Biomolecules in Solution
-
Prepare Stock Solutions:
-
This compound: 10 mM in nuclease-free water or DMSO.
-
Azide-modified biomolecule: 1-10 mM in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Copper(II) Sulfate (CuSO₄): 50 mM in nuclease-free water.
-
Sodium Ascorbate (B8700270): 500 mM in nuclease-free water (prepare fresh).
-
TBTA ligand: 50 mM in DMSO.
-
-
Reaction Setup (for a 100 µL reaction):
-
To a microcentrifuge tube, add:
-
5 µL of 10 mM this compound (final concentration: 0.5 mM).
-
10 µL of 1 mM Azide-modified biomolecule (final concentration: 0.1 mM).
-
Buffer to a final volume of 90 µL.
-
-
-
Initiate the Reaction:
-
Prepare a fresh premix of the catalyst solution. For 10 µL of premix:
-
2 µL of 50 mM CuSO₄.
-
2 µL of 50 mM TBTA.
-
6 µL of 500 mM Sodium Ascorbate.
-
-
Add 10 µL of the catalyst premix to the reaction tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst using appropriate methods such as size exclusion chromatography, dialysis, or precipitation.
-
Protocol 2: Labeling of Oligonucleotides
This protocol is adapted from a general protocol for oligonucleotide labeling.[8]
-
Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water.
-
Add Buffer: Add 2M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add Reagents:
-
Add DMSO (final concentration ~50% v/v).
-
Add the azide-functionalized dye (e.g., a Cy3-azide) to a final concentration 1.5 times that of the oligonucleotide.
-
Add sodium ascorbate to a final concentration of 0.5 mM.
-
-
Degas: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds.
-
Add Catalyst: Add the Cu(II)-TBTA complex to a final concentration of 0.5 mM.
-
Incubate: Incubate at room temperature overnight, protected from light.
-
Purification: Precipitate the labeled oligonucleotide using standard ethanol (B145695) or acetone (B3395972) precipitation methods.
Visualizing Workflows and Concepts
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Quantitative Analysis with Trisulfo-Cy3-Alkyne
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. Trisulfo-Cy3-Alkyne has emerged as a valuable tool for the fluorescent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[1] Its high water solubility, brightness, and photostability make it a compelling choice for a variety of applications.[1][2]
This guide provides an objective comparison of this compound with a primary alternative, Alexa Fluor 555 Alkyne, supported by quantitative data and detailed experimental protocols. This will enable an informed decision for your specific research needs.
Quantitative Performance Comparison
The effectiveness of a fluorescent probe is determined by its photophysical properties. Brightness, a function of the molar extinction coefficient and quantum yield, dictates the signal intensity, while photostability determines the duration over which a reliable signal can be detected.
| Property | This compound (and its close analog Sulfo-Cy3-Alkyne) | Alexa Fluor 555 Alkyne | ATTO 550 Alkyne |
| Excitation Max (nm) | ~550-555 | ~555 | ~556 |
| Emission Max (nm) | ~570 | ~565 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[3] | ~150,000 | ~120,000 |
| Quantum Yield | ~0.1 (for Sulfo-Cy3-Alkyne)[4] | ~0.1[5] | ~0.6 |
| Photostability | Good | Excellent | Excellent[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the labeling of proteins and oligonucleotides using this compound or its alternatives via copper-catalyzed click chemistry.
Protein Labeling via Click Chemistry
This protocol outlines the general steps for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (or alternative alkyne dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne dye in DMSO or water (for water-soluble dyes).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper-chelating ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye stock solution. The molar ratio of dye to protein may need to be optimized, but a 3-10 fold molar excess of the dye is a good starting point.[8]
-
Add the copper-chelating ligand to the reaction mixture and vortex gently.
-
Add the CuSO₄ solution and vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column.
-
Collect the fractions containing the labeled protein.
-
Confirm labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
-
Oligonucleotide Labeling via Click Chemistry
This protocol provides a general method for labeling alkyne-modified oligonucleotides.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized fluorescent dye
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)
-
Ascorbic Acid stock solution (5 mM in water)
-
Triethylammonium (B8662869) acetate (B1210297) buffer (2M, pH 7.0)
-
DMSO
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.
-
Add the triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO to 50% of the total reaction volume and vortex.[9]
-
-
Reaction Setup:
-
Add the azide-functionalized dye stock solution (typically a 1.5-fold excess relative to the oligonucleotide) and vortex.[9]
-
Add the ascorbic acid stock solution and vortex briefly.[9]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[9]
-
Add the Copper(II)-TBTA stock solution.[9]
-
-
Incubation:
-
Incubate the reaction at room temperature overnight in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation or HPLC.
-
Visualizing Experimental Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz DOT scripts for visualizing a typical click chemistry workflow and a more complex experimental setup for identifying protein-protein interactions.
Caption: General workflow for labeling an azide-modified protein with this compound.
Caption: Workflow for identifying protein-protein interactions using metabolic labeling and click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Quantum Yield [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
Navigating the Fluorescent Landscape: A Guide to Trisulfo-Cy3-Alkyne Alternatives for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals venturing into the precise world of bioorthogonal labeling, the selection of a fluorescent probe is a critical decision. Trisulfo-Cy3-Alkyne has been a reliable workhorse, but a diverse landscape of alternatives now offers a range of spectral properties and functionalities. This guide provides a comprehensive comparison of this compound with its commercially available alternatives, supported by quantitative data and experimental considerations to inform your selection process.
Bioorthogonal labeling, a cornerstone of modern chemical biology, allows for the specific modification of biomolecules in their native environment. At the heart of this technology is the "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice of a fluorescent alkyne probe is paramount, directly impacting the sensitivity, specificity, and success of an experiment.
Quantitative Comparison of Fluorescent Alkyne Probes
To facilitate an objective comparison, the following table summarizes the key photophysical properties of this compound and several popular alternatives. Brightness, a critical parameter for imaging, is calculated as the product of the extinction coefficient and the quantum yield. It is important to note that some of the quantum yield data provided by manufacturers pertains to the parent fluorophore and may vary slightly in the alkyne-derivatized form.
| Fluorophore | Supplier(s) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | MedChemExpress, BroadPharm | ~550 | ~570 | 150,000 | ~0.15 | 22,500 |
| Sulfo-Cy3-Alkyne | Jena Bioscience | 553 | 566 | 150,000 | ~0.15 | 22,500 |
| Alexa Fluor 555 Alkyne | Thermo Fisher Scientific | 555 | 565 | 150,000 | 0.10[1] | 15,000 |
| AZDye 555 Alkyne | Vector Labs, Jena Bioscience | 555 | 572 | 155,000[2] | N/A | N/A |
| CF®555 Dye Alkyne | Biotium | 555 | 565 | 150,000[3] | N/A | N/A |
| DBCO-Cy3 | BroadPharm, Lumiprobe | 555 | 570 | 150,000[4] | 0.31[4][5] | 46,500 |
| Cy3B-DBCO | AAT Bioquest | N/A | N/A | N/A | Significantly higher than Cy3[6] | N/A |
Note: Data is compiled from manufacturer websites and literature. Quantum yield values are often for the parent dye and can be influenced by the conjugation and local environment.
Experimental Workflows and Signaling Pathways
Visualizing the process of bioorthogonal labeling and its downstream applications is crucial for understanding the technology. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway that can be investigated using this technique.
Key Experimental Protocols
The success of a bioorthogonal labeling experiment hinges on a well-designed protocol. Below are general methodologies for the two most common forms of click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This robust and efficient reaction is widely used for labeling in fixed cells and in vitro.
Materials:
-
Azide-labeled cells or biomolecule
-
Fluorescent alkyne probe (e.g., this compound)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Phosphate-buffered saline (PBS)
Protocol for Fixed Cells:
-
Fixation and Permeabilization: Fix azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash cells three times with PBS.
-
Click Reaction Cocktail: Prepare a fresh click reaction cocktail. For a final volume of 500 µL, mix:
-
5 µL of 10 mM fluorescent alkyne probe in DMSO
-
10 µL of 50 mM CuSO₄
-
10 µL of 50 mM sodium ascorbate (B8700270) (freshly prepared)
-
10 µL of 100 mM THPTA
-
465 µL of PBS
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash cells three times with PBS containing a nuclear stain (e.g., DAPI), if desired.
-
Imaging: Mount the coverslip and image using a fluorescence microscope with appropriate filter sets.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the method of choice for live-cell imaging as it obviates the need for a toxic copper catalyst. This reaction typically utilizes probes functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-labeled live cells
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy3)
-
Cell culture medium
-
PBS
Protocol for Live Cells:
-
Cell Culture: Plate azide-labeled cells in a suitable imaging dish or plate.
-
Probe Preparation: Dilute the DBCO-functionalized fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling: Replace the existing cell culture medium with the medium containing the fluorescent probe. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash: Gently wash the cells three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions.
Choosing the Right Alternative
The selection of an alternative to this compound depends on several factors:
-
Reaction Type: For live-cell imaging, a SPAAC-compatible probe like DBCO-Cy3 is essential to avoid copper-induced toxicity. For fixed-cell applications, the wider range of CuAAC-compatible alkynes can be considered.
-
Spectral Properties: The excitation and emission maxima of the probe must be compatible with the available laser lines and filter sets of the fluorescence microscope.
-
Solubility: For biological applications, water-soluble probes are advantageous to prevent aggregation and non-specific binding. The "sulfo" and "trisulfo" designations indicate sulfonation, which increases aqueous solubility.
Conclusion
While this compound remains a viable option for bioorthogonal labeling, a growing number of alternatives offer a broad spectrum of choices for researchers. Probes like Alexa Fluor 555 Alkyne and CF®555 Dye Alkyne from reputable vendors provide excellent alternatives with potentially improved photostability for CuAAC reactions. For live-cell imaging, the development of bright and reactive strained-alkyne probes, such as DBCO-Cy3, has opened new avenues for dynamic cellular studies. By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can confidently select the optimal fluorescent alkyne probe to illuminate their biological questions with precision and clarity.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. AZDye555-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. biotium.com [biotium.com]
- 4. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cy3B DBCO | AAT Bioquest [aatbio.com]
A Researcher's Guide to Water-Soluble Fluorescent Alkynes: A Comparative Review
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for the success of labeling and imaging experiments. Water-soluble fluorescent alkynes, key reagents in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offer a powerful toolkit for the precise labeling of biomolecules. This guide provides an objective comparison of commercially available water-soluble fluorescent alkynes, supported by experimental data and detailed protocols to facilitate an informed selection process.
The utility of a fluorescent alkyne is primarily determined by its photophysical properties, including quantum yield (Φ), molar extinction coefficient (ε), photostability, and solubility, as well as its reactivity in click chemistry reactions. Electron-deficient alkynes generally exhibit faster reaction rates in CuAAC.[1] This review focuses on a comparative analysis of these key performance indicators across a spectrum of popular fluorescent dye alkynes.
Comparative Performance of Water-Soluble Fluorescent Alkynes
The brightness of a fluorophore, a critical factor in imaging applications, is the product of its molar extinction coefficient and quantum yield.[2] The following table summarizes the key photophysical properties of a selection of commercially available water-soluble fluorescent alkynes, categorized by their emission spectra. It is important to note that these values can vary depending on the solvent, pH, and conjugation state.[2]
| Dye Family | Specific Dye Alkyne | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) | Solubility | Photostability |
| Cyanine (B1664457) Dyes | sulfo-Cyanine3 alkyne | ~555 | ~570 | ~150,000 | ~0.1 | 15,000 | High | Good |
| sulfo-Cyanine5 alkyne | ~646 | ~662 | ~250,000 | ~0.2 | 50,000 | High | Good | |
| sulfo-Cyanine5.5 alkyne | ~675 | ~694 | ~250,000 | ~0.2 | 50,000 | High | Good | |
| sulfo-Cyanine7.5 alkyne | ~788 | ~808 | ~270,000 | ~0.12 | 32,400 | High | Moderate | |
| Alexa Fluor Dyes | AF568 Alkyne | ~578 | ~603 | ~91,000 | 0.69 - 0.91 | 62,790 - 82,810 | High | Very Good |
| CF® Dyes | CF® Dyes (General) | Various | Various | High | High | High | High | Excellent |
| Rhodamine Dyes | ROX alkyne, 5-isomer | ~570 | ~602 | ~82,000 | ~0.8 | 65,600 | Moderate | Good |
| Coumarin (B35378) Dyes | AF 343 (Coumarin)-X-azide* | ~346 | ~442 | ~19,000 | ~0.6 | 11,400 | Moderate | Moderate |
*Note: Data for Coumarin-X-azide is provided as a reference for a blue-emitting fluorophore class, though presented as an azide (B81097) derivative.[3] Data for CF® Dyes are generally reported as being superior in brightness, photostability, and water solubility compared to other dyes like Alexa Fluor® and DyLight®.[4] There is a notable discrepancy in the reported quantum yield for AF568 alkyne, with values ranging from 0.69 to 0.91.[2]
Experimental Protocols
Accurate and reproducible characterization of fluorescent alkynes is essential for their effective application. Below are detailed methodologies for key experiments.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a sample is often determined relative to a well-characterized standard with a known quantum yield.[2]
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample dye. For orange-red emitting dyes, standards like Rhodamine 6G or Rhodamine 101 are commonly used.[2]
-
Sample and Standard Preparation: Prepare a series of dilutions of both the sample dye and the standard dye in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each dilution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission curve for each sample and standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Comparative Reactivity of Terminal Alkynes in CuAAC using a Fluorogenic Azide
This protocol provides a general method to compare the reactivity of different terminal alkynes using a fluorogenic coumarin azide, which exhibits a significant increase in fluorescence upon triazole formation.[1]
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the different terminal alkyne compounds to be tested.
-
Prepare a stock solution of a fluorogenic azide (e.g., coumarin azide).
-
Prepare a stock solution of the copper(I) catalyst, typically using a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand like THPTA is also recommended to improve reaction efficiency and protect biomolecules.[3]
-
-
Reaction Setup:
-
In a microplate reader-compatible plate, add the buffer, the alkyne solution, and the fluorogenic azide solution.
-
Initiate the reaction by adding the freshly prepared copper(I) catalyst solution.
-
-
Fluorescence Monitoring:
-
Immediately start monitoring the fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The primary application of water-soluble fluorescent alkynes is in the labeling of biomolecules through click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a reaction, valued for its high efficiency and selectivity.[1]
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
A general workflow for the comparative analysis of fluorescent dyes is crucial for selecting the optimal probe for a specific application.
Caption: Workflow for comparing fluorescent dye performance.[2]
Conclusion
The selection of a water-soluble fluorescent alkyne requires careful consideration of its photophysical properties and reactivity. Dyes from the cyanine and rhodamine families generally offer high brightness, while specialized dyes like the CF® series boast superior photostability and water solubility.[4] For applications demanding high sensitivity, the brightness of the fluorophore is a key determinant.[2] The provided experimental protocols offer a framework for the in-house evaluation and comparison of different fluorescent alkynes, enabling researchers to make data-driven decisions for their specific experimental needs. The continued development of novel fluorescent probes with enhanced properties, such as those based on aggregation-induced emission (AIE), promises to further expand the capabilities of bioorthogonal labeling.[5]
References
Safety Operating Guide
Personal protective equipment for handling Trisulfo-Cy3-Alkyne
Essential Safety and Handling Guide for Trisulfo-Cy3-Alkyne
Hazard Identification and Precautionary Measures
This compound is sold as a solid for research purposes only.[2][4] A related compound, Cy3-alkyne, is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, it is prudent to treat this compound as a potentially hazardous substance.[4]
Key safety warnings include:
-
Inhalation: Avoid inhaling dust or spray mists.[5]
-
Light and Environment: Cyanine (B1664457) dyes can be sensitive to light and humidity.[4][6][7] Store in the dark and desiccate.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove, ensuring the outer glove's cuffs are pulled over the lab coat sleeves. |
| Eyes/Face | Safety Goggles & Face Shield | Use splash-proof chemical goggles. A face shield should be worn over goggles when handling the solid powder or solutions where splashing is possible.[5] |
| Body | Laboratory Coat | A fully buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Respirator (if applicable) | Not normally required for handling small quantities in a well-ventilated area.[5] Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust. |
Operational and Disposal Plan
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The compound is typically shipped at ambient temperature.[1][8][9]
-
Storage: Store the container in a cool, dry, and dark place at -20°C.[1][6][9][10] Ensure the container is tightly sealed and stored upright. Keep desiccated.[6][7]
Preparation of Stock Solutions
-
Donning PPE: Before handling, put on all required PPE in the correct sequence (e.g., inner gloves, lab coat, goggles, face shield, outer gloves).
-
Weighing: Handle the solid compound in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation risk.
-
Dissolving: this compound is soluble in water, DMSO, and DMF.[1][8][9] Prepare solutions by slowly adding the solvent to the pre-weighed solid to avoid dust generation. Mix gently to dissolve; vigorous vortexing can introduce oxygen, which may inactivate the dye.[4]
Handling and Experimental Use
-
Work Area: Conduct all procedures involving the dye in a well-ventilated area, preferably within a chemical fume hood.
-
Light Sensitivity: Minimize exposure of the dye and its solutions to ambient light to prevent photobleaching.[4] Perform reactions in closed or covered containers.
-
Cross-Contamination: Use dedicated spatulas, pipette tips, and containers to avoid cross-contamination.
Spill Management
-
Small Spills (Solid): Gently sweep up the solid material, avoiding dust creation. Place it in a sealed, labeled container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[5] Place the contaminated material into a sealed, labeled container for disposal.
-
Cleaning: Clean the spill area thoroughly with soap and water. Wash hands thoroughly after cleanup.[4][5]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, weigh boats, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the dye in a separate, clearly labeled, and sealed hazardous waste container. Do not pour solutions down the drain.[5]
-
Final Disposal: Dispose of all waste containers through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the key physical and spectroscopic properties of this compound. No official occupational exposure limits have been established for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ | [1] |
| Molecular Weight | 805.9 g/mol | [1][11] |
| CAS Number | 1895849-34-9 | [1][11] |
| Appearance | Solid | [9] |
| Excitation Maximum (λabs) | ~550 - 553 nm | [1][9] |
| Emission Maximum (λem) | ~566 - 570 nm | [1][9] |
| Extinction Coefficient | ~150,000 - 151,000 L·mol⁻¹·cm⁻¹ | [1][9][11] |
| Solubility | Water, DMSO, DMF | [1][8][9] |
| Storage Temperature | -20°C | [1][6][9][10] |
Mandatory Visualization
The following workflow diagram illustrates the essential steps for safely handling this compound, from initial preparation to final disposal.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. apexbt.com [apexbt.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cenmed.com [cenmed.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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